Piroxicam-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H13N3O4S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuterio-2-pyridinyl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i4D,5D,8D,9D |
Clé InChI |
QYSPLQLAKJAUJT-DOGSKSIHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Piroxicam-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and synthesis of Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who require a comprehensive understanding of this stable isotope-labeled compound.
Chemical Structure of this compound
This compound is a isotopologue of Piroxicam in which four hydrogen atoms on the pyridinyl ring have been replaced with deuterium (B1214612) atoms. This isotopic substitution is strategically placed to minimize the impact on the molecule's pharmacological activity while providing a distinct mass signature for analytical purposes.
The chemical structure of this compound is illustrated below:
Caption: Chemical Structure of this compound.
Molecular Formula: C₁₅H₉D₄N₃O₄S[1]
Molecular Weight: 335.37 g/mol [1]
SMILES: O=C(C1=C(O)C2=CC=CC=C2S(N1C)(=O)=O)NC3=NC([2H])=C([2H])C([2H])=C3[2H][1]
IUPAC Name: 4-hydroxy-2-methyl-N-(pyridin-2-yl-d4)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
The core structure consists of a benzothiazine dioxide ring system linked to a deuterated pyridinyl group via an amide bond. The enolic hydroxyl group at the 4-position is a key feature of the oxicam class of NSAIDs and is crucial for its anti-inflammatory activity.
Synthesis Pathways of this compound
The synthesis of this compound generally follows the established synthetic routes for Piroxicam, with the key difference being the use of a deuterated starting material, specifically 2-amino(pyridine-d4). The most common and industrially viable synthesis starts from saccharin (B28170).
The overall synthetic strategy can be visualized as a two-step process:
-
Synthesis of the Benzothiazine Carboxylate Intermediate: This involves the modification of the saccharin backbone to introduce the necessary functional groups.
-
Amide Coupling: The carboxylate intermediate is then coupled with 2-amino(pyridine-d4) to form the final this compound product.
A generalized logical workflow for the synthesis is presented below:
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis from N-Methylsaccharin
This method involves the reaction of N-methylsaccharin with methyl chloroacetate (B1199739), followed by a base-catalyzed rearrangement and subsequent amidation.
-
Step 1: Synthesis of Methyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazin-2(3H)-yl)acetate. N-methylsaccharin is reacted with methyl chloroacetate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like dimethylformamide (DMF).
-
Step 2: Rearrangement to Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. The product from Step 1 undergoes a base-catalyzed (e.g., sodium methoxide) Dieckmann-like condensation to yield the key carboxylate intermediate.
-
Step 3: Amidation to form this compound. The methyl ester intermediate is then reacted with 2-amino(pyridine-d4) in a high-boiling solvent such as xylene or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to yield this compound.
Method 2: Synthesis from Saccharin
This is a more direct route that is also widely used.
-
Step 1: Reaction of Saccharin with Methyl Chloroacetate. Saccharin is reacted with methyl chloroacetate in the presence of a base to form the N-alkylated product.
-
Step 2: Rearrangement and Methylation. The product from the previous step is treated with a strong base (e.g., sodium hydride) to induce rearrangement, followed by methylation with a methylating agent (e.g., dimethyl sulfate) to introduce the N-methyl group.
-
Step 3: Amidation with 2-amino(pyridine-d4). The resulting intermediate is then coupled with 2-amino(pyridine-d4) to afford this compound.
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively published. However, based on the synthesis of unlabeled Piroxicam, the following table provides expected values. The purity of commercially available this compound is typically high, as it is primarily used as an analytical standard.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₉D₄N₃O₄S | [1] |
| Molecular Weight | 335.37 | [1] |
| Typical Yield (unlabeled) | >80% | |
| Purity (commercial) | ≥98% | |
| Deuterium Incorporation | ≥99 atom % D |
Mandatory Visualizations
General Synthesis Pathway of Piroxicam
The following diagram illustrates a general, simplified pathway for the synthesis of Piroxicam, which is analogous to the synthesis of its deuterated form.
Caption: A simplified overview of the Piroxicam synthesis pathway.
Experimental Workflow for Amide Coupling
This diagram outlines the typical laboratory workflow for the final amide coupling step in the synthesis of this compound.
Caption: Laboratory workflow for the final step of this compound synthesis.
Conclusion
This compound is a valuable tool for pharmacokinetic and metabolic studies of Piroxicam, as well as a reliable internal standard for its quantification in various biological matrices. Its synthesis, while not explicitly detailed in a single source, can be reliably inferred from the well-established synthetic routes of its non-deuterated counterpart. The key to its synthesis lies in the use of the deuterated precursor, 2-amino(pyridine-d4). This guide provides a comprehensive overview of the chemical structure and synthetic pathways, offering a solid foundation for researchers and professionals working with this important labeled compound.
References
An In-depth Technical Guide to the Mechanism of Action of Deuterated Piroxicam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piroxicam (B610120) is a long-established non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium (B1214612), is a contemporary pharmaceutical strategy employed to favorably alter the pharmacokinetic properties of a drug, primarily by slowing its metabolic clearance. This guide provides a detailed examination of the mechanism of action of deuterated piroxicam. Based on available data, the core mechanism of action—COX-1 and COX-2 inhibition—appears to be identical to that of non-deuterated piroxicam. The primary rationale for deuterating piroxicam lies in the potential to modify its metabolism, which is predominantly mediated by the cytochrome P450 enzyme CYP2C9. By reducing the rate of metabolic inactivation, deuterated piroxicam is hypothesized to exhibit an extended half-life and increased systemic exposure, potentially allowing for lower or less frequent dosing. This document synthesizes the available preclinical data, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes.
Core Mechanism of Action: Cyclooxygenase Inhibition
Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Available in vitro data for deuterated piroxicam (Piroxicam-d3 and Piroxicam-d4) indicate that the isotopic substitution does not alter the intrinsic inhibitory activity against COX-1 and COX-2. The half-maximal inhibitory concentrations (IC50) remain unchanged compared to the parent compound.
Quantitative Data: In Vitro COX Inhibition
The following table summarizes the reported IC50 values for piroxicam and its deuterated analogues against human COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Data Source |
| Piroxicam | 47 | 25 | MedChemExpress |
| Piroxicam-d3 | 47 | 25 | MedChemExpress |
| This compound | 47 | 25 | MedChemExpress |
Signaling Pathway of Piroxicam Action
The mechanism of action of piroxicam involves the blockade of the cyclooxygenase pathway, thereby reducing the production of prostaglandins.
Figure 1: Inhibition of COX-1 and COX-2 by Piroxicam.
The Role of Deuteration: The Kinetic Isotope Effect and Metabolism
The primary motivation for developing a deuterated version of piroxicam is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions that involve the cleavage of a C-H bond in the rate-determining step, substituting hydrogen with deuterium can significantly slow down the reaction rate.
Piroxicam is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major, inactive metabolite, 5'-hydroxy-piroxicam. This hydroxylation occurs on the pyridyl ring of the molecule.
Piroxicam Metabolism Pathway
The metabolic inactivation of piroxicam is a key determinant of its pharmacokinetic profile.
Figure 2: Hypothesized Slower Metabolism of Deuterated Piroxicam.
Note: While the above diagram illustrates the expected impact of deuteration, to date, no publicly available in vivo pharmacokinetic data for deuterated piroxicam has been identified to confirm this hypothesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of deuterated piroxicam.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.
Objective: To determine the in vitro inhibitory potency of deuterated piroxicam against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (deuterated piroxicam) and reference compounds (e.g., piroxicam, celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test or reference compounds to the respective wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 3: Workflow for In Vitro COX Inhibition Assay.
Pharmacokinetic Study in a Rodent Model
This protocol describes a typical approach to evaluate the pharmacokinetic profile of a compound in rats.
Objective: To determine and compare the pharmacokinetic parameters of deuterated piroxicam and piroxicam in rats.
Animals: Male Sprague-Dawley rats (or other appropriate strain).
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Divide animals into two groups: one to receive piroxicam and the other to receive deuterated piroxicam.
-
Administer a single oral or intravenous dose of the respective compound.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) via an appropriate route (e.g., tail vein, cannula).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the parent drug and its major metabolites in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
Use pharmacokinetic software to perform non-compartmental analysis and calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Figure 4: Workflow for a Rodent Pharmacokinetic Study.
Conclusion and Future Directions
The available evidence strongly suggests that the fundamental mechanism of action of deuterated piroxicam is identical to that of piroxicam, namely the non-selective inhibition of COX-1 and COX-2 enzymes. The strategic placement of deuterium at a site of metabolic oxidation is hypothesized to slow down its clearance by CYP2C9, thereby potentially improving its pharmacokinetic profile. However, there is a notable absence of published in vivo pharmacokinetic or clinical data to substantiate this hypothesis. Future research should focus on conducting preclinical pharmacokinetic studies in relevant animal models to quantify the impact of deuteration on the half-life, clearance, and overall exposure of piroxicam. Subsequent clinical trials would then be necessary to evaluate the safety, efficacy, and potential for altered dosing regimens in humans. Such data are essential to fully elucidate the therapeutic potential of deuterated piroxicam as a next-generation NSAID.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to Piroxicam-d4 Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Piroxicam-d4, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam in complex biological matrices. Understanding the fragmentation behavior of this compound is paramount for developing robust and reliable bioanalytical methods.
Introduction to Piroxicam and its Deuterated Analog
Piroxicam is a widely prescribed NSAID belonging to the oxicam class, effective in managing pain and inflammation associated with various musculoskeletal and joint disorders. In quantitative analysis using mass spectrometry, stable isotope-labeled internal standards like this compound are indispensable for correcting matrix effects and variabilities in sample preparation and instrument response. This compound possesses the same chemical structure as Piroxicam, with the exception of four hydrogen atoms on the pyridine (B92270) ring being replaced by deuterium (B1214612) atoms. This isotopic substitution results in a predictable mass shift, enabling its differentiation from the unlabeled analyte.
Mass Spectrometry of Piroxicam and this compound
Under electrospray ionization (ESI) in positive mode, both Piroxicam and this compound readily form protonated molecules, [M+H]⁺. The nominal mass of Piroxicam is 331.06 g/mol , leading to a protonated molecule at a mass-to-charge ratio (m/z) of approximately 332.2. Due to the four deuterium atoms, this compound exhibits a protonated molecule at m/z 336.2.
Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), these precursor ions undergo characteristic fragmentation, yielding a series of product ions that serve as a structural fingerprint.
Fragmentation Pattern of Piroxicam
The fragmentation of the protonated Piroxicam molecule ([M+H]⁺ at m/z 332.2) is characterized by the cleavage of the amide bond and subsequent rearrangements. The major product ions observed are summarized in the table below.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Fragment |
| 332.2 | 238.0 | [M+H - C₅H₄N₂O]⁺ |
| 332.2 | 210.0 | [M+H - C₅H₄N₂O - CO]⁺ |
| 332.2 | 164.1 | [C₈H₇N₂O₂S]⁺ |
| 332.2 | 121.0 | [C₇H₇NO]⁺ |
| 332.2 | 95.1 | [C₅H₅N₂]⁺ |
Fragmentation Pattern of this compound
The deuterium labeling on the pyridine ring of this compound directly influences the m/z of the fragment ions containing this moiety. The precursor ion for this compound is [M+H]⁺ at m/z 336.2. The expected fragmentation pattern and the corresponding mass shifts are detailed in the following table.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Fragment | Mass Shift (Da) |
| 336.2 | 238.0 | [M+H - C₅D₄N₂O]⁺ | 0 |
| 336.2 | 210.0 | [M+H - C₅D₄N₂O - CO]⁺ | 0 |
| 336.2 | 164.1 | [C₈H₇N₂O₂S]⁺ | 0 |
| 336.2 | 121.0 | [C₇H₇NO]⁺ | 0 |
| 336.2 | 99.1 | [C₅HD₄N₂]⁺ | +4 |
Note: The fragments that do not contain the deuterated pyridine ring retain the same m/z as the corresponding fragments of unlabeled Piroxicam. The key diagnostic fragment for this compound is the pyridinium (B92312) ion at m/z 99.1, which shows a +4 Da shift compared to the m/z 95.1 fragment of Piroxicam.
Proposed Fragmentation Pathway
The fragmentation of Piroxicam and its deuterated analog can be visualized as a series of logical bond cleavages and rearrangements. The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following section outlines a typical experimental protocol for the analysis of Piroxicam and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piroxicam: 332.2 → 95.1
-
This compound: 336.2 → 99.1
-
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Collision Gas: Nitrogen.
Conclusion
The well-defined fragmentation pattern of this compound, particularly the characteristic +4 Da mass shift in the pyridinium fragment ion, makes it an ideal internal standard for the reliable quantification of Piroxicam. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of its mass spectrometric behavior and a robust experimental protocol to facilitate accurate and precise bioanalytical method development.
A Technical Guide to the Solubility and Stability of Piroxicam-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam (B610120). Given that the deuteration of a molecule does not significantly alter its fundamental physicochemical properties, this document leverages data from studies on Piroxicam as a direct surrogate for this compound. Understanding these characteristics is critical for the accurate preparation of stock solutions, formulation development, and the design of robust analytical methodologies.
Solubility Profile
The solubility of this compound, like its non-deuterated counterpart, varies significantly across different organic solvents. This is primarily dictated by the polarity of the solvent and the specific polymorphic form of the compound. The most stable form at room temperature is typically polymorph II.
Quantitative Solubility Data
The equilibrium solubility of Piroxicam has been systematically determined in a range of common organic solvents at various temperatures. The data reveals a clear trend, with the highest solubility observed in chlorinated solvents like chloroform (B151607) and dichloromethane.[1][2]
Table 1: Temperature-Dependent Solubility of Piroxicam (Form II) in Various Organic Solvents
| Solvent | Solubility at 10°C (mg/g) | Solubility at 20°C (mg/g) | Solubility at 30°C (mg/g) | Solubility at 40°C (mg/g) |
|---|---|---|---|---|
| Chloroform | 67.73 | 68.79 | 78.40 | 91.38 |
| Dichloromethane | 61.00 | 66.76 | 73.80 | - |
| Ethyl Acetate | 12.42 | 13.82 | 15.55 | 17.61 |
| Acetonitrile | 10.73 | 10.87 | 13.30 | 16.61 |
| Acetic Acid | 6.82 | 9.43 | 11.97 | 15.69 |
| Methanol (B129727) | 3.19 | 4.44 | 4.91 | 5.08 |
| n-Hexane | 0.68 | 0.14 | 0.16 | 0.29 |
Source: Data compiled from studies on Piroxicam polymorph II.[1][2]
In addition to the solvents listed above, Piroxicam is known to be soluble in other common laboratory solvents, which are often used for preparing stock solutions.
Table 2: Solubility of Piroxicam in Other Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | ~20 | A stock solution can be prepared in this solvent.[3] |
| Dimethylformamide (DMF) | ~20 | Suitable for creating concentrated stock solutions.[3] |
| Oleic Acid | 12.6 | Used in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS).[4] |
| Propylene Glycol | > 0.0836 | Solubility is significantly higher than in water.[4] |
| PEG 400 | - | Used as a liquid vehicle to enhance solubility.[5] |
The general order of solubility for Piroxicam in the tested organic solvents is: Chloroform > Dichloromethane > Acetone > Ethyl Acetate > Acetonitrile > Acetic Acid > Methanol > Hexane.[1][2][6]
Stability Profile
The stability of this compound is a critical parameter, particularly when stored in solution. The primary degradation pathways are driven by exposure to light (photodegradation) and heat (thermal degradation), with pH playing a significant role in the rate of these processes.
Solid-State Stability
When supplied as a crystalline solid and stored under appropriate conditions, such as at -20°C, Piroxicam exhibits high stability for extended periods, often four years or more.[3]
Solution Stability
Piroxicam is considerably less stable in solution. Key factors influencing its degradation include:
-
Photodegradation : Piroxicam is a photosensitive molecule.[7] Exposure to light, particularly UV radiation, can lead to significant degradation.[8] The process involves complex pathways, including cleavage of the sulfur-nitrogen bond and other rearrangements.[7] The rate of photodegradation is influenced by the solution's pH, following a U-shaped curve where degradation is highest at low and high pH values.[9][10]
-
Thermal Degradation : Elevated temperatures can induce hydrolysis of the amide bond, leading to the formation of degradation products like 2-aminopyridine.[9] The thermal degradation of Piroxicam in aqueous solutions follows a bell-shaped pH-rate profile, with the maximum degradation rate occurring around pH 6.0.[9][10]
-
pH and Buffers : The stability of Piroxicam in solution is highly pH-dependent. Aqueous solutions are generally not recommended for storage for more than one day.[3] For injectable formulations, stable solutions have been prepared in aqueous-organic mixtures (propylene glycol, ethanol, water) by buffering the pH to a range of 8 to 9.[11]
Table 3: Summary of Piroxicam Stability Findings
| Condition | Degradation Type | Key Findings |
|---|---|---|
| Solid State (-20°C) | - | Stable for ≥ 4 years.[3] |
| Aqueous Solution | General | Not recommended for storage for more than one day.[3] |
| Exposure to Light | Photodegradation | Piroxicam is photosensitive; degradation is significant upon light exposure.[7][8] |
| Elevated Temperature | Thermal Degradation | Follows first-order kinetics; degradation is maximal around pH 6.0 in aqueous solutions.[9] |
| Acidic/Basic pH | Photo & Thermal | Degradation rates are highly dependent on pH.[9][10] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination (Gravimetric Method)
This protocol is adapted from established methods for determining the solubility of Piroxicam.[1][2]
-
Preparation : Add an excess amount of this compound to a series of 8 mL glass vials, each containing 5 mL of the selected organic solvent.
-
Equilibration : Seal the vials and place them in a thermostatically controlled shaker or water bath. Agitate the suspensions at a constant temperature (e.g., 20°C, 30°C, 40°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Collection : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Filtration : Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Solvent Evaporation : Transfer the clear, filtered solution to a pre-weighed vial. Evaporate the solvent completely under a stream of inert gas or in a vacuum oven.
-
Quantification : Weigh the vial containing the dried residue. The difference between the final and initial vial weight gives the mass of dissolved this compound.
-
Calculation : Calculate the solubility in mg/g or mg/mL by dividing the mass of the dissolved solute by the mass or volume of the solvent used.
-
Analysis : Perform each measurement in triplicate to ensure reproducibility.
Protocol for Photostability Assessment
This protocol provides a framework for evaluating the stability of this compound in solution upon exposure to light.[8]
-
Solution Preparation : Prepare a stock solution of this compound in the desired solvent (e.g., methanol or an aqueous buffer) at a known concentration (e.g., 40 µg/mL).
-
Sample Exposure : Transfer the solution to quartz cuvettes or other suitable transparent containers. Expose the samples to a controlled light source, such as a xenon lamp designed to simulate sunlight, for a defined period (e.g., 480 minutes).
-
Control Sample : Prepare an identical sample and wrap it in aluminum foil to protect it from light. This will serve as the dark control.
-
Time Points : At predetermined time intervals (e.g., 0, 60, 120, 240, 480 minutes), withdraw an aliquot from the light-exposed and dark control samples.
-
Quantification : Analyze the samples immediately using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound. The method must be able to resolve the parent compound from its degradation products.
-
Data Analysis : Plot the concentration of this compound as a function of time. Calculate the degradation rate constant, typically assuming pseudo-first-order kinetics. Compare the results from the exposed sample to the dark control to isolate the effect of light.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular degradation pathways.
Caption: Workflow for Solubility and Stability Testing of this compound.
Caption: Simplified Photodegradation Pathway of Piroxicam.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rroij.com [rroij.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Stability indicating assays for the determination of piroxicam--comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US4628053A - Stabilized injectable solutions of piroxicam - Google Patents [patents.google.com]
Piroxicam-d4: A Technical Guide to its Certificate of Analysis and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Piroxicam-d4. This compound is the deuterated form of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). The inclusion of deuterium (B1214612) atoms makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of Piroxicam in biological matrices. This guide details the analytical methodologies used to ensure its identity, purity, and isotopic enrichment, and provides insights into its mechanism of action.
Certificate of Analysis: Data Presentation
A Certificate of Analysis (CoA) for this compound provides critical data on its quality and purity. The following tables summarize the typical specifications and analytical results for a reference standard of this compound.
Physical and Chemical Properties
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₉D₄N₃O₄S |
| Molecular Weight | 335.38 g/mol |
| Melting Point | 198-202 °C |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Quality and Purity Specifications
| Test | Method | Specification | Representative Result |
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry / NMR Spectroscopy | ≥ 98 atom % D | 99.2 atom % D |
| Residual Solvents | Gas Chromatography | Meets USP <467> requirements | Complies |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
| Elemental Impurities | ICP-MS | Meets USP <232> requirements | Complies |
| Identity | ¹H-NMR, Mass Spectrometry, IR | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's purity and identity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound and to detect any non-deuterated Piroxicam or other impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0). The gradient or isocratic conditions would be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 334 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.
-
Analysis: The sample is injected into the HPLC system. The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Mass Spectrometry for Isotopic Purity Assessment
Mass spectrometry is a critical technique to determine the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan analysis to detect the molecular ions of this compound and its isotopologues.
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused directly or injected via the LC system.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the non-deuterated Piroxicam (d0) and the deuterated species (d1, d2, d3, d4) are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment
NMR spectroscopy confirms the chemical structure and provides information about the location and extent of deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR for Identity and Residual Protons:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The ¹H-NMR spectrum is acquired. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling. The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of Piroxicam.
-
-
Quantitative NMR (qNMR) for Isotopic Purity:
-
Sample Preparation: A known amount of this compound and a certified internal standard are accurately weighed and dissolved in a deuterated solvent.
-
Analysis: A quantitative ¹H-NMR spectrum is acquired with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: The integral of the residual proton signals in this compound is compared to the integral of a known signal from the internal standard. This allows for the calculation of the amount of non-deuterated Piroxicam, and thus the isotopic purity can be determined.
-
Visualizing Key Processes and Pathways
The following diagrams illustrate the experimental workflow for purity analysis, the logical structure of a Certificate of Analysis, and the signaling pathway of Piroxicam.
Caption: Logical structure of a Certificate of Analysis.
Caption: Workflow for Purity Analysis of this compound.
Caption: Piroxicam's COX Inhibition Pathway.
Piroxicam-d4: A Technical Guide to Isotopic Enrichment and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam-d4 is the deuterated analog of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The incorporation of deuterium (B1214612) (a stable, heavy isotope of hydrogen) into the Piroxicam molecule makes it a valuable tool in various stages of drug development and clinical research. Primarily, this compound serves as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Piroxicam in biological matrices.[1][2] The mass difference introduced by the deuterium atoms allows for clear differentiation between the analyte and the internal standard, leading to more accurate and reliable pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of the isotopic enrichment and stability of this compound, including experimental protocols and data presentation to support its effective use in a research and development setting.
Isotopic Enrichment of this compound
The isotopic enrichment of this compound refers to the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. High isotopic purity is crucial for its function as an internal standard to avoid interference with the quantification of the non-labeled drug. The primary methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Isotopic Enrichment
The isotopic distribution of a representative batch of this compound is summarized in the table below. It is important to note that this data is illustrative, and the exact isotopic distribution may vary between different batches and suppliers. For precise quantitative analysis, it is essential to refer to the Certificate of Analysis (CoA) provided with the specific lot of this compound.
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |
| Piroxicam | d0 | 332.08 | < 0.1 |
| Piroxicam-d1 | d1 | 333.08 | < 0.5 |
| Piroxicam-d2 | d2 | 334.09 | < 1.0 |
| Piroxicam-d3 | d3 | 335.09 | < 2.0 |
| This compound | d4 | 336.10 | > 96.5 |
Experimental Protocols for Isotopic Enrichment Analysis
1. Quantitative NMR Spectroscopy for Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to confirm the position of deuterium labels and to quantify the isotopic enrichment.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) to a final concentration of 5-10 mg/mL.
-
For quantitative analysis, a certified internal standard with a known concentration can be added.
-
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the sites of deuteration confirms the location of the deuterium labels.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the same molecule.
-
-
²H NMR Analysis:
2. Mass Spectrometry for Isotopic Distribution
High-Resolution Mass Spectrometry (HRMS) is the primary method for determining the isotopic distribution of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire full-scan mass spectra in the positive ion mode.
-
Extract the ion chromatograms for the [M+H]⁺ ions of Piroxicam-d0 to this compound.
-
The relative abundance of each isotopologue is determined by integrating the peak areas of their respective extracted ion chromatograms.[5]
-
Stability of this compound
The stability of this compound is a critical attribute, ensuring its integrity during storage and use as an internal standard. Stability studies are typically performed under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. The following table summarizes the typical degradation of Piroxicam under various stress conditions. While this data is for unlabeled Piroxicam, it provides a strong indication of the expected stability profile for this compound, as the C-D bond is generally stronger than the C-H bond, potentially leading to slightly enhanced stability.
| Stress Condition | Condition Details | Duration | Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C | 24 hours | ~15-20% | 2-aminopyridine (B139424), Piroxicam-related impurities |
| Basic Hydrolysis | 0.1 M NaOH at 80°C | 8 hours | ~25-30% | 2-aminopyridine, Piroxicam-related impurities |
| Oxidative Degradation | 3% H₂O₂ at room temp. | 24 hours | ~10-15% | Oxidation products |
| Photolytic Degradation | Exposed to UV light (254 nm) | 48 hours | ~5-10% | Photodegradation products |
| Thermal Degradation | 105°C | 72 hours | ~5% | Thermally induced degradation products |
Note: The degradation percentages are representative and can vary based on the specific experimental conditions.[6][7]
Experimental Protocols for Stability Studies
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% formic acid or phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 334 nm).[1][6]
-
-
Forced Degradation Study Protocol:
-
Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl and heat at 80°C. Withdraw samples at specified time points, neutralize, and analyze by HPLC.
-
Basic Degradation: Dissolve this compound in a solution of 0.1 M NaOH and heat at 80°C. Withdraw samples at specified time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature. Withdraw samples at specified time points and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber. Withdraw samples at specified time points and analyze by HPLC.
-
Thermal Degradation: Store solid this compound in an oven at 105°C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.
-
Synthesis of this compound
The synthesis of this compound typically involves the use of deuterated starting materials or reagents. A common strategy is the deuteration of the pyridyl ring of a precursor molecule.
General Synthetic Scheme
A plausible synthetic route for this compound involves the reaction of a suitable benzothiazine derivative with deuterated 2-aminopyridine (2-aminopyridine-d4). The deuterated aminopyridine can be prepared through H-D exchange reactions under acidic or basic conditions using D₂O.
Signaling Pathways and Experimental Workflows
Piroxicam Metabolism
Piroxicam is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major inactive metabolite, 5'-hydroxypiroxicam. This metabolite can then undergo further conjugation reactions.
Caption: Metabolic pathway of Piroxicam.
Experimental Workflow for Isotopic Purity Analysis
The logical flow for determining the isotopic purity of this compound involves both NMR and MS analyses to confirm the structure and quantify the isotopic distribution.
Caption: Workflow for isotopic purity analysis.
Conclusion
This compound is an essential tool for accurate bioanalytical studies of Piroxicam. A thorough understanding of its isotopic enrichment and stability is paramount for its effective implementation. This guide has provided an overview of the key analytical techniques, experimental protocols, and data interpretation necessary for the quality assessment of this compound. Researchers and drug development professionals should always refer to the lot-specific Certificate of Analysis for precise data and ensure the use of validated analytical methods for their studies.
References
- 1. bch.ro [bch.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
Preclinical Pharmacokinetic Profile of Piroxicam: A Technical Guide
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Piroxicam (B610120) in various preclinical species.
Table 1: Pharmacokinetic Parameters of Piroxicam in Rats
| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Cl (L/kg/h) | Vd (L/kg) | Animal Model | Reference |
| 20 mg/kg i.m. | 6.31 ± 0.01 | 8 | 14.01 ± 0.730 | - | 0.12 ± 0.003 (Cl/F) | - | Normal Male Rats | [1] |
| 20 mg/kg i.m. | 7.89 ± 0.22 | 8 | 20.61 ± 0.921 | - | 0.08 ± 0.003 (Cl/F) | - | Joint-Inflamed Male Rats | [1] |
| 0.6 mg/kg i.m. | - | - | - | - | - | - | Male SD Rats | [2] |
| 0.6 mg/kg i.a. | 5.1 | ~0.5 | - | Identical to i.m. | - | - | Male SD Rats | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve; Cl: Clearance; Vd: Volume of distribution; i.m.: Intramuscular; i.a.: Intra-articular; SD: Sprague-Dawley.
Table 2: Pharmacokinetic Parameters of Piroxicam in Dogs
| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Cl (L/h) | Vd (L/kg) | Animal Model | Reference |
| 0.3 mg/kg i.v. | - | - | 40.2 | - | 0.066 | 0.29 ± 0.02 | Beagle Dogs | [3][4] |
| 0.3 mg/kg oral | - | 3.1 ± 1.0 | 40.2 | - | - | - | Beagle Dogs | [3][4] |
i.v.: Intravenous.
Table 3: Pharmacokinetic Parameters of Piroxicam in Goats
| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½α (h) | t½β (h) | Clb (L/kg/h) | MRT (h) | Animal Model | Reference |
| 5 mg/kg i.m. | 543.2 ± 64.4 | - | 0.9 ± 0.3 | 2.5 ± 0.6 | 0.4 ± 0.1 | 0.9 ± 0.6 | Male WAD Goats | [5][6] |
| 5 mg/kg i.m. | 376.9 ± 61.2 | - | 1.6 ± 0.6 | 5.2 ± 2.3 | 1.1 ± 0.2 | 7.8 ± 3.5 | Female WAD Goats | [5][6] |
t½α: Absorption half-life; t½β: Elimination half-life; Clb: Body Clearance; MRT: Mean Residence Time; WAD: West African Dwarf.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical pharmacokinetic studies.
Study in Joint-Inflamed Rats[1][2]
-
Animal Model: Male rats were used. Joint inflammation was induced by a single injection of Complete Freund's Adjuvant into the right hind paw.
-
Dosing: Piroxicam was administered at a dose of 20 mg/kg body weight via intramuscular (i.m.) injection.
-
Sample Collection: Plasma samples were collected at 2, 4, 6, 8, 10, 12, 24, and 48 hours post-administration.
-
Analytical Method: While the specific analytical method is not detailed in the abstract, pharmacokinetic studies of this nature typically employ High-Performance Liquid Chromatography (HPLC) for the quantification of Piroxicam in plasma.
Study in Beagle Dogs[4][5]
-
Animal Model: Beagle dogs were used for the study.
-
Dosing: Piroxicam was administered both intravenously (i.v.) and orally at a dose of 0.3 mg/kg body weight.
-
Pharmacokinetic Analysis: The study determined a 100% oral bioavailability.
-
Analytical Method: The specific analytical method is not mentioned, but HPLC is a standard for such analyses.
Study in West African Dwarf Goats[6][7]
-
Animal Model: Ten West African Dwarf (WAD) goats, divided into male and female groups.
-
Dosing: A single dose of 5 mg/kg body weight of Piroxicam was administered via intramuscular injection into the thigh muscle.
-
Sample Collection: Blood samples were collected into EDTA tubes at a comprehensive set of time points: 0, 0.08, 0.16, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours.
-
Analytical Method: Piroxicam concentration was determined using a spectrophotometric method at a wavelength of 330 nm.
Metabolism of Piroxicam
Piroxicam undergoes extensive metabolism in preclinical species. The primary routes of biotransformation have been identified in rats, dogs, and rhesus monkeys.[7][8] The metabolism in these animals is largely similar to that observed in humans.[8]
The major metabolic pathways include:
-
Hydroxylation: This is the primary metabolic route, occurring on the pyridyl ring to form the inactive metabolite 5'-hydroxypiroxicam.[7][8] In rats, hydroxylation also occurs at two positions on the benzothiazine nucleus.[7]
-
Cyclodehydration: Another significant pathway of Piroxicam metabolism.[7][8]
-
Other Reactions: A sequence of other reactions also occurs, including amide hydrolysis, decarboxylation, ring contraction, and N-demethylation.[7][8]
The cytochrome P450 enzyme CYP2C9 is primarily responsible for the metabolism of Piroxicam to 5'-hydroxypiroxicam.[9]
Visualization of Piroxicam Metabolism
The following diagram illustrates the key metabolic pathways of Piroxicam.
References
- 1. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of piroxicam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of piroxicam in dogs | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of piroxicam by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
A Technical Guide to Commercially Available Piroxicam-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercially available Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. This stable isotope-labeled compound serves as an invaluable tool in various research applications, particularly as an internal standard for quantitative analysis. This document outlines the key suppliers, their product specifications, and detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) based assays.
Introduction to Piroxicam and its Deuterated Analog
Piroxicam is a widely used NSAID belonging to the oxicam class, known for its analgesic and anti-inflammatory properties.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[1] In research and clinical settings, accurate quantification of Piroxicam in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
This compound is a deuterated form of Piroxicam where four hydrogen atoms on the pyridyl ring have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically identical to Piroxicam but has a higher molecular weight. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry, making it an ideal internal standard for quantitative analyses. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical methods as it co-elutes with the analyte of interest, compensating for variations in sample preparation, injection volume, and ionization efficiency.
Commercial Sources and Specifications of this compound
Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key specifications from prominent vendors to aid researchers in selecting the most suitable product for their needs.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Format |
| MedchemExpress | This compound | HY-B0253S1 | >98% (by HPLC) | Not specified on product page, refer to Certificate of Analysis | Solid |
| LGC Standards | This compound (pyridyl-d4) | TRC-P510001 | ≥98% (Chemical Purity) | 98 atom % D | Solid (5 mg, 10 mg) |
| Santa Cruz Biotechnology | Piroxicam-d3 | sc-214694 | Not specified for deuterated form. Unlabeled is ≥95% | Not specified | Solid |
| Cayman Chemical | This compound | Not directly listed, custom synthesis may be available. Unlabeled Piroxicam is available. | Not applicable | Not applicable | Not applicable |
| Toronto Research Chemicals (TRC) | This compound (pyridyl-d4) | P510001 | ≥98% | Not specified on product page, refer to Certificate of Analysis | Solid |
Note: Purity and isotopic enrichment values can be lot-specific. It is highly recommended to obtain and review the Certificate of Analysis from the supplier for the most accurate and up-to-date information.
Experimental Protocol: Quantification of Piroxicam in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed methodology for the determination of Piroxicam in human plasma, a common application for this compound. This protocol is a composite based on established bioanalytical methods.
Materials and Reagents
-
Piroxicam analytical standard
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Piroxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Piroxicam analytical standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Piroxicam Working Solutions: Prepare a series of working solutions by serially diluting the Piroxicam stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration suitable for spiking into plasma samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (this compound) to each tube, except for the blank plasma samples.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 20 2.0 80 2.1 95 3.0 95 3.1 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Piroxicam: Precursor ion (Q1) m/z 332.1 → Product ion (Q3) m/z 121.1
-
This compound (IS): Precursor ion (Q1) m/z 336.1 → Product ion (Q3) m/z 125.1
-
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Analysis
-
Integrate the peak areas for both Piroxicam and this compound.
-
Calculate the peak area ratio of Piroxicam to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Piroxicam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Utilizing this compound in Research
The following diagram illustrates the typical workflow for a researcher from sourcing this compound to obtaining quantitative results.
Caption: A typical workflow for quantitative analysis using this compound.
Signaling Pathway Inhibition by Piroxicam
Piroxicam exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the prostaglandin (B15479496) synthesis pathway. The following diagram illustrates this mechanism.
Caption: Piroxicam's inhibition of the COX pathway.
Conclusion
This compound is an essential tool for researchers requiring accurate and reliable quantification of Piroxicam in various biological matrices. This guide provides a starting point for sourcing this critical reagent and implementing a robust analytical methodology. By carefully selecting a supplier based on the provided specifications and adhering to a validated experimental protocol, researchers can ensure the generation of high-quality, reproducible data for their studies in drug development, pharmacokinetics, and related scientific disciplines.
References
Methodological & Application
Application Note: Quantitative Analysis of Piroxicam in Human Plasma Using Piroxicam-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piroxicam (B610120) in human plasma. Piroxicam-d4, a stable isotope-labeled analog, is used as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of piroxicam.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, widely used for its analgesic and anti-inflammatory properties in conditions such as arthritis.[1] Accurate measurement of piroxicam concentrations in biological matrices like plasma is essential for pharmacokinetic and toxicological evaluations.[1] LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Experimental Protocols
1. Materials and Reagents
-
Piroxicam (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (AR grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
2. Instrumentation
-
Liquid Chromatograph: A system capable of delivering stable flow rates (e.g., Shimadzu, Agilent).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters).[1]
-
Analytical Column: Sunfire C18 (50 x 2.1 mm, 5 µm) or equivalent.[1]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually weigh and dissolve piroxicam and this compound in methanol to obtain stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare serial dilutions of the piroxicam stock solution with a 50:50 mixture of methanol and water to create calibration standards.[1]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 methanol/water.[1]
4. Sample Preparation
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[1]
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[1]
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 LC or equivalent |
| Column | Sunfire C18 (50 x 2.1 mm, 5 µm)[1] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Isocratic: 60% B |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Piroxicam: 332.2 -> 94.8 m/z; this compound: 336.2 -> 94.8 m/z (Collision Energy: 24-26 eV)[2][3] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Drying Gas Flow | 9 L/min |
Data Presentation
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Piroxicam |
| Linearity Range | 0.50 - 200 ng/mL[1][4] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1][4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low | 1.5 | ≤ 5.4%[1] | ≤ 5.4%[1] | -5.9% to 2.8%[1] |
| Medium | 50 | ≤ 4.8% | ≤ 5.1% | -4.5% to 1.5% |
| High | 150 | ≤ 3.9% | ≤ 4.2% | -3.8% to 0.9% |
Table 3: Recovery
| Analyte | Recovery Range |
| Piroxicam | 78.3 - 87.1%[1][4] |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Visualization of Protocols
Caption: Workflow for LC-MS/MS analysis of Piroxicam in plasma.
References
Protocol for the Preparation and Storage of Piroxicam-d4 Stock Solutions
Application Note
This document provides a detailed protocol for the preparation and storage of Piroxicam-d4 stock solutions for use in research and drug development applications. This compound is a deuterated analog of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of deuterium (B1214612) can alter the pharmacokinetic profile of the drug, making it a valuable tool in metabolic studies. Proper preparation and storage of stock solutions are critical to ensure the accuracy and reproducibility of experimental results. This protocol outlines the recommended solvents, concentrations, and storage conditions to maintain the integrity and stability of this compound solutions.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% purity | Commercially Available | Store solid material as per manufacturer's instructions. |
| Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, ≥99.9% | Commercially Available | Use a fresh, unopened bottle or a properly stored anhydrous grade. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available | Use a fresh, unopened bottle or a properly stored anhydrous grade. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercially Available | Use a fresh, unopened bottle or a properly stored anhydrous grade. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available | Use a fresh, unopened bottle or a properly stored anhydrous grade. |
| Class A Volumetric Flasks | - | Commercially Available | Ensure flasks are clean and dry before use. |
| Calibrated Pipettes | - | Commercially Available | Use appropriate volume ranges for accurate liquid handling. |
| Amber Glass Vials | - | Commercially Available | For storage of the final stock solution to protect from light. |
| Inert Gas (Argon or Nitrogen) | High Purity | Commercially Available | To create an inert atmosphere during preparation and storage. |
Experimental Protocols
Safety Precautions
-
Work in a well-ventilated laboratory fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before handling.
Preparation of this compound Stock Solution (Example: 10 mg/mL in DMSO)
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder to a clean, dry Class A volumetric flask (e.g., 1 mL).
-
Add a small amount of anhydrous DMSO (e.g., ~0.8 mL) to the flask.
-
Gently swirl the flask or use a vortex mixer at low speed to dissolve the powder completely. Sonication can be used if necessary to aid dissolution.
-
-
Volume Adjustment: Once the solid is fully dissolved, add anhydrous DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Inert Atmosphere: (Optional but recommended for long-term stability) Gently purge the headspace of the vial with a stream of inert gas (argon or nitrogen) before sealing.
-
Transfer and Labeling: Transfer the stock solution to a clean, amber glass vial. Label the vial clearly with the compound name (this compound), concentration, solvent, preparation date, and your initials.
Solubility Data
The solubility of Piroxicam is a good indicator for the solubility of this compound, as deuteration has a minimal effect on this physical property.
| Solvent | Solubility of Piroxicam | Temperature | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Room Temperature | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | Room Temperature | [1] |
| Chloroform | High | Room Temperature | [2][3] |
| Dichloromethane | High | Room Temperature | [2][3] |
| Acetone | Moderate | Room Temperature | [2][3] |
| Ethyl Acetate | Moderate | Room Temperature | [2][3] |
| Acetonitrile | Moderate | Room Temperature | [2][3] |
| Methanol | Low | Room Temperature | [2][3] |
Note: The solubility of Piroxicam in aqueous buffers is very low. For aqueous-based assays, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
Storage and Stability
Proper storage is crucial to prevent degradation and isotopic exchange of this compound.
| Storage Condition | Recommended Duration | Rationale |
| Short-Term (≤ 1 week) | 2-8°C | To minimize degradation for immediate use. |
| Long-Term (> 1 week) | -20°C or -80°C | To ensure long-term stability and prevent degradation.[2][4] |
| Aqueous Solutions | ≤ 24 hours | Piroxicam has limited stability in aqueous solutions.[1] |
Key Stability Considerations:
-
Light Sensitivity: Piroxicam is known to be sensitive to light. Always store solutions in amber vials to protect them from photodegradation.
-
Hygroscopicity: Deuterated compounds can be susceptible to moisture, which can lead to isotopic exchange. Use anhydrous solvents and store in tightly sealed containers.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can degrade the compound. Aliquot the stock solution into smaller, single-use vials before freezing for long-term storage.
References
Application of Piroxicam-d4 for Human Plasma Bioanalysis of Piroxicam by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam (B610120) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of piroxicam in human plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Piroxicam-d4, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.
This document provides a detailed protocol for the bioanalysis of piroxicam in human plasma using this compound as an internal standard. The method described is a representative example based on common practices for small molecule quantification and is intended to serve as a template for method development and validation.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of piroxicam in human plasma using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Analyte | Piroxicam |
| Internal Standard | This compound |
| Calibration Range | 1.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 1.0 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 3.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 50.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 800.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| LQC | 3.0 | 85 - 115 | ≤ 15.0 | 85 - 115 | ≤ 15.0 |
| HQC | 800.0 | 85 - 115 | ≤ 15.0 | 85 - 115 | ≤ 15.0 |
Experimental Protocols
Materials and Reagents
-
Piroxicam reference standard (≥ 98% purity)
-
This compound internal standard (≥ 98% purity, ≥ 99% isotopic purity)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Piroxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of piroxicam in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the piroxicam stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to all tubes except for the blank.
-
Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A validated UHPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Piroxicam: 332.2 → 95.1[1]
-
This compound: 336.2 → 95.1
-
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizations
Caption: Bioanalytical Workflow for Piroxicam in Human Plasma.
Caption: Key Parameters in Bioanalytical Method Validation.
References
Application Notes and Protocols for Piroxicam-d4 Sample Preparation in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Piroxicam-d4 from human urine samples. The following methods are covered:
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
Protein Precipitation
These notes are intended to guide researchers in selecting and implementing the most appropriate sample preparation technique for their analytical needs, primarily for quantitative analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a deuterated analog of Piroxicam and is commonly used as an internal standard in bioanalytical methods. The extraction protocols for Piroxicam are directly applicable to this compound due to their similar physicochemical properties.
Quantitative Data Summary
The following table summarizes the performance characteristics of various sample preparation methods for Piroxicam in urine. This data can be used to compare the efficiency and sensitivity of each technique.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Recovery | 78.3 - 87.1%[1] | >69%[2] | Not explicitly reported for Piroxicam |
| Limit of Detection (LOD) | 0.02 µg/mL[3][4] | Not explicitly reported for Piroxicam | Not explicitly reported for Piroxicam |
| Limit of Quantification (LOQ) | 0.50 ng/mL (in plasma)[1] | 3 - 25 ng/mL (for various drugs)[2] | Not explicitly reported for Piroxicam |
| Linear Range | 0.50 - 200 ng/mL (in plasma)[1] | Not explicitly reported for Piroxicam | Not explicitly reported for Piroxicam |
| Relative Standard Deviation (RSD) | 1.0 - 5.4%[1] | <15%[2] | Not explicitly reported for Piroxicam |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the simultaneous determination of Piroxicam and other NSAIDs in human plasma, which can be adapted for urine samples.[1]
Materials:
-
Urine sample
-
This compound internal standard solution
-
Ethyl acetate (B1210297)
-
Ammonium formate (B1220265) buffer (15 mM, pH 3.0)
-
Methanol
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC or LC-MS/MS system
Protocol:
-
Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol:ammonium formate buffer (60:40, v/v)).
-
Vortex the reconstituted sample for 30 seconds.
-
Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system for analysis.
Experimental Workflow for Liquid-Liquid Extraction```dot
Caption: Solid-Phase Extraction Workflow.
Protein Precipitation
This is a straightforward method for removing proteins from biological samples. Acetonitrile (B52724) is a commonly used solvent for this purpose. [5] Materials:
-
Urine sample
-
This compound internal standard solution
-
Acetonitrile, ice-cold
-
Centrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
HPLC or LC-MS/MS system
Protocol:
-
Pipette 500 µL of the urine sample into a 2 mL centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add 1.5 mL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.
Experimental Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow.
References
- 1. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Chromatographic Separation of Piroxicam and Piroxicam-d4
Introduction
Piroxicam (B610120) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. In pharmacokinetic and bioequivalence studies, a deuterated internal standard, such as Piroxicam-d4, is commonly employed for accurate quantification of piroxicam in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This application note provides detailed chromatographic conditions and a protocol for the effective separation of piroxicam from its deuterated analog, this compound. The primary analytical technique discussed is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, typically a mass spectrometer.
Data Presentation: Chromatographic Conditions
The following table summarizes various chromatographic conditions reported for the analysis of piroxicam, which can be adapted for the simultaneous separation and quantification of piroxicam and this compound. Given their structural similarity, the primary distinction for quantification will be made by the mass spectrometer.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatography | HPLC | UFLC-MS/MS | LC-MS/MS | HPLC |
| Column | Shimadzu C18 (150 mm x 4.6 mm, 5 µm)[1] | Shim-pack XR-ODS (75 mm x 3.0 mm, 2.0 µm)[2] | Sunfire C18 | LiChroCART® 60 RP-select B (205 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile (B52724): 0.3% Triethylamine (pH 3.0) (30:70 v/v)[1] | Acetonitrile: Water: Formic Acid (60:40:0.1 v/v/v)[2] | Methanol (B129727): 15 mM Ammonium Formate (pH 3.0) (60:40 v/v)[4] | 0.1 M Phosphate Buffer (pH 3.2): Acetonitrile (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min[2] | Not Specified | 1.0 mL/min[3] |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified | 70 µL[3] |
| Column Temp. | 30 °C[1] | Not Specified | Not Specified | 24 °C[3] |
| Detection | PDA at 248 nm[1] | Triple Quadrupole MS (MRM)[2] | Mass Spectrometer (MRM)[4] | UV at 330 nm[3] |
| Internal Standard | Not Specified | Not Specified | Isoxicam[4] | Naproxen[3] |
Experimental Protocols
This section details the methodologies for sample preparation and chromatographic analysis for the separation of piroxicam and this compound.
Sample Preparation (from Human Plasma)
This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.
Materials:
-
Human plasma samples
-
Piroxicam and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Stock Solution Preparation: Prepare individual stock solutions of piroxicam and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the piroxicam stock solution with 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard (this compound) at an appropriate concentration.
-
Protein Precipitation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Chromatographic Analysis (LC-MS/MS)
The following conditions are a starting point and should be optimized for your specific system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Autosampler
-
Column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piroxicam: m/z 332.1 → 115.1
-
This compound: m/z 336.1 → 115.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Mandatory Visualization
Caption: Experimental workflow for the quantification of piroxicam using this compound as an internal standard.
References
Application Notes and Protocols: The Role of Piroxicam-d4 in Therapeutic Drug Monitoring Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology that involves measuring drug concentrations in biological fluids to optimize dosage, ensure efficacy, and minimize toxicity. Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), is utilized for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] The monitoring of its levels is crucial for effective patient care. In the realm of bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification. Piroxicam-d4, a deuterated analog of Piroxicam, serves this essential role. Its chemical properties are nearly identical to Piroxicam, but its increased mass allows it to be distinguished by a mass spectrometer. This document provides detailed application notes and protocols for the utilization of this compound in TDM assays for Piroxicam.
The Role of this compound as an Internal Standard
In LC-MS/MS-based TDM, this compound is added to biological samples at a known concentration prior to sample preparation. Its primary function is to correct for variations that can occur during the analytical process, including:
-
Sample Preparation: Losses of the analyte (Piroxicam) during extraction, precipitation, or other cleanup steps are accounted for, as this compound will experience similar losses.
-
Injection Volume: Variations in the volume of sample injected into the LC system are normalized.
-
Matrix Effects: Ion suppression or enhancement caused by other components in the biological matrix (e.g., plasma, serum) will affect both the analyte and the internal standard similarly, allowing for correction.
-
Instrumental Drift: Minor fluctuations in the performance of the LC-MS/MS system over time are compensated for.
By measuring the ratio of the Piroxicam peak area to the this compound peak area, a more accurate and reproducible quantification of Piroxicam can be achieved.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of Piroxicam in human plasma using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Piroxicam |
| Internal Standard | This compound |
| Linearity Range | 2.5 - 1000.0 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[3] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC | 7.5 | < 3.2%[3] | < 3.8%[3] | Within ±15% |
| Medium QC | 75 | < 3.2%[3] | < 3.8%[3] | Within ±15% |
| High QC | 750 | < 3.2%[3] | < 3.8%[3] | Within ±15% |
Data are representative and may vary based on the specific instrumentation and laboratory conditions.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Piroxicam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Piroxicam and dissolve it in 10 mL of methanol (B129727).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Piroxicam Working Solutions (for calibration curve and QCs): Perform serial dilutions of the Piroxicam stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A C18 column (e.g., 3.0 mm x 75 mm, 2.0 µm particle size) is suitable for separation.[3]
-
Mobile Phase: An isocratic mobile phase of acetonitrile, water, and formic acid (60:40:0.1, v/v/v) can be used.[3]
-
Flow Rate: A flow rate of 0.4 mL/min is recommended.[3]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Piroxicam: m/z 332.2 → 94.8[3]
-
This compound: m/z 336.2 → 94.8 (Note: The product ion is often the same, while the precursor ion mass is shifted by the number of deuterium (B1214612) atoms).
-
Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific mass spectrometer being used.
Data Analysis and Quantification
-
Integrate the peak areas for both Piroxicam and this compound for each injection.
-
Calculate the peak area ratio of Piroxicam to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best-fit line.
-
Use the regression equation to calculate the concentration of Piroxicam in the QC and unknown samples.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Piroxicam using this compound.
Piroxicam's Mechanism of Action
Piroxicam is a non-steroidal anti-inflammatory drug that primarily works by inhibiting cyclooxygenase (COX) enzymes.[1][4] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[4][5]
Caption: Piroxicam inhibits COX enzymes to reduce prostaglandin (B15479496) synthesis.
References
Utilizing Piroxicam-d4 for Enhanced Accuracy in In Vitro Drug Metabolism Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the metabolic fate of Piroxicam is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. In vitro drug metabolism assays are indispensable tools in drug discovery and development for characterizing the metabolic pathways of new chemical entities. The use of a stable isotope-labeled internal standard, such as Piroxicam-d4, is paramount for achieving accurate and reliable quantitative results in these assays, particularly when employing liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for utilizing this compound in key in vitro drug metabolism assays.
Piroxicam Metabolism Pathway
Piroxicam is predominantly metabolized in the liver to its major, inactive metabolite, 5'-hydroxypiroxicam. This hydroxylation reaction is almost exclusively catalyzed by the CYP2C9 isoform of the cytochrome P450 enzyme system. Minor metabolic pathways for Piroxicam include N-demethylation, cyclodehydration, and glucuronidation. Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual differences in Piroxicam metabolism, affecting its clearance and plasma concentrations.
Application of Piroxicam-d4 in Bioequivalence Studies of Piroxicam Formulations
Introduction
Piroxicam (B610120) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties in the management of rheumatoid diseases. To ensure the therapeutic equivalence of generic formulations of piroxicam, regulatory agencies require bioequivalence (BE) studies. These studies are designed to compare the rate and extent of absorption of a test (generic) formulation to a reference (innovator) formulation. A critical component of modern bioanalytical methods used in these studies is the use of a stable isotope-labeled internal standard (SIL-IS), such as Piroxicam-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound, in which four hydrogen atoms have been replaced by deuterium, is the ideal internal standard for the quantification of piroxicam in biological matrices. Its chemical and physical properties are nearly identical to those of piroxicam, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and chemical similarity allow this compound to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of piroxicam.
This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of piroxicam formulations, aimed at researchers, scientists, and drug development professionals.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for piroxicam formulations is a randomized, single-dose, two-period, two-sequence, crossover study under fasting conditions.
Study Population: A sufficient number of healthy adult male and/or female volunteers, typically between 18 and 55 years of age, are recruited. The number of subjects is determined by statistical power calculations to ensure that the study can detect a true difference in bioavailability if one exists. For piroxicam, a study may include around 24 to 28 volunteers.
Study Conduct:
-
Informed Consent: All volunteers are required to provide written informed consent after being fully informed about the study's purpose, procedures, and potential risks.
-
Screening: Volunteers undergo a thorough medical screening, including a physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis) to ensure they are in good health.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences: receiving the test formulation in the first period and the reference formulation in the second, or vice versa.
-
Dosing: After an overnight fast of at least 10 hours, each subject receives a single oral dose of the assigned piroxicam formulation (e.g., a 20 mg capsule) with a standardized volume of water.
-
Washout Period: A washout period of at least 3 weeks is maintained between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[1]
-
Blood Sampling: Blood samples are collected in labeled tubes containing an anticoagulant at predetermined time points before and after drug administration. A typical sampling schedule for piroxicam, which has a long half-life, would be at 0 (pre-dose), 1, 2, 3, 4, 5, 6, 12, 24, 48, 72, 96, 120, and 144 hours post-dose.[1]
-
Plasma Separation and Storage: The collected blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -20°C or lower until analysis.
Logical Relationship of a Bioequivalence Study
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Parameters for Piroxicam-d4 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Piroxicam-d4 as an internal standard in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for this compound?
The molecular formula for this compound is C15H9D4N3O4S, and its molecular weight is approximately 335.37 g/mol . In positive ion electrospray ionization (ESI+), the molecule is typically protonated ([M+H]+). Therefore, the expected m/z for the precursor ion of this compound is approximately 336.4 .
Q2: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for Piroxicam and this compound?
A commonly used MRM transition for unlabeled Piroxicam is m/z 332.2 → 94.8.[1] For this compound, the precursor ion will be shifted by +4 to m/z 336.4. The product ion may or may not shift depending on where the deuterium (B1214612) labels are on the molecule and the fragmentation pattern. It is recommended to perform a product ion scan on this compound to determine its characteristic product ions. A good starting point for optimization would be to monitor the transition m/z 336.4 → 94.8 and other potential fragments.
Q3: I am not observing a signal for this compound. What are the initial troubleshooting steps?
If you are not detecting a signal for this compound, follow these initial steps:
-
Verify Instrument Performance: Ensure the mass spectrometer is properly calibrated and has passed its routine performance checks.
-
Check Standard Solution: Confirm the concentration and integrity of your this compound standard solution. Prepare a fresh dilution to rule out degradation.
-
Infusion Analysis: Directly infuse a known concentration of your this compound standard into the mass spectrometer. This will help determine if the issue is with the mass spectrometer or the liquid chromatography (LC) system.
-
Source Conditions: Check the ESI source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature, to ensure a stable spray.
Q4: The signal intensity for this compound is low. How can I improve it?
Low signal intensity can be addressed by:
-
Optimizing Ion Source Parameters: Systematically adjust the spray voltage, capillary temperature, and nebulizer gas pressure.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For Piroxicam, a mobile phase of methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer (pH 3.0) has been used successfully.[2]
-
Collision Energy Optimization: The collision energy in the collision cell should be optimized to yield the highest intensity for the desired product ion.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the standard. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Piroxicam is an acidic compound, and a lower pH can improve peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column | Use a column with a different stationary phase or add a competing agent to the mobile phase. |
Issue 2: Inconsistent or Inaccurate Quantitative Results
| Potential Cause | Troubleshooting Step |
| Chromatographic Shift | Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Adjust the chromatographic method to ensure co-elution of Piroxicam and this compound. |
| Differential Matrix Effects | The analyte and internal standard may experience different levels of ion suppression or enhancement from the sample matrix. Evaluate matrix effects by comparing the response in a clean solution versus a matrix sample. |
| Isotopic Exchange | Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially at certain pH values. Ensure the pH of your samples and mobile phase is controlled. |
| Purity of Internal Standard | Verify the isotopic and chemical purity of your this compound standard. |
Issue 3: High Background Noise or Contamination
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between analytical runs. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and column, with appropriate cleaning solutions. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Piroxicam and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for Piroxicam Analysis
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| MRM Transition (Piroxicam) | m/z 332.2 → 94.8[1] |
| MRM Transition (this compound) | m/z 336.4 → (To be optimized, start with 94.8) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 200 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: Example Chromatographic Conditions
| Parameter | Condition |
| Column | Sunfire C18 (50 x 2.1 mm, 5 µm)[2] |
| Mobile Phase A | 15 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or Gradient (e.g., 60% B) |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL |
Visualizations
References
Technical Support Center: Addressing Matrix Effects for Piroxicam-d4 in Blood Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing matrix effects when analyzing Piroxicam-d4 in blood samples using LC-MS/MS.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of Piroxicam and its deuterated internal standard, this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in this compound Response | Inconsistent sample preparation leading to variable matrix effects between samples. | Ensure strict adherence to a validated sample preparation protocol (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction). Thoroughly vortex all samples for a consistent duration. |
| Different lots of biological matrix may exhibit different levels of matrix components. | Evaluate matrix effects using at least six different lots of blank matrix during method validation. If lot-to-lot variability is significant, a more rigorous sample cleanup method may be necessary. | |
| Ion Suppression or Enhancement | Co-elution of endogenous matrix components (e.g., phospholipids) with Piroxicam and this compound. | Optimize chromatographic conditions to separate the analytes from the interfering matrix components. Consider a shallower gradient or a different stationary phase. Implement a more effective sample cleanup procedure to remove phospholipids (B1166683). |
| Exogenous contaminants from collection tubes or reagents.[1] | Use high-purity, LC-MS grade solvents and reagents. Test different brands of sample collection tubes for potential leachable interferences. | |
| Poor Peak Shape for Piroxicam and this compound | Suboptimal pH of the mobile phase causing multiple ionization states of Piroxicam. | Adjust the mobile phase pH to ensure Piroxicam is in a single, stable ionic form. |
| Column contamination or degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash or replace the column. | |
| Inaccurate Quantification | The matrix effect for Piroxicam is different from that for this compound, leading to poor compensation. | Ensure that Piroxicam and this compound co-elute as closely as possible. A slight retention time difference can lead to differential ion suppression.[2] |
| Incomplete extraction recovery of the analyte and/or internal standard. | Optimize the extraction procedure to maximize recovery. Evaluate the recovery of both Piroxicam and this compound to ensure they are consistent. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern for this compound analysis in blood?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In blood samples, these components can include phospholipids, salts, and proteins. These effects, which can be ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of Piroxicam, even with the use of a deuterated internal standard like this compound.
2. How does this compound help in addressing matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has the same physicochemical properties as Piroxicam and will co-elute from the chromatography column. This means it should experience the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.
3. What are the most common sources of matrix effects in blood plasma?
Phospholipids are one of the most significant contributors to matrix effects in blood plasma analysis, particularly when using electrospray ionization (ESI). These molecules are abundant in cell membranes and can co-extract with the analyte, leading to ion suppression.
4. Which sample preparation method is best for minimizing matrix effects for Piroxicam?
The choice of sample preparation method depends on the required sensitivity, throughput, and the degree of matrix effect encountered. Here's a general comparison:
-
Protein Precipitation (PPT): The simplest and fastest method, but it is least effective at removing phospholipids and other matrix components, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can effectively remove many interfering substances. It is a widely used technique for Piroxicam extraction.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from the matrix. It is highly effective at removing phospholipids and is considered the most robust method for minimizing matrix effects, often resulting in higher recovery rates.
5. How can I assess the extent of matrix effects in my assay?
A common method is the post-extraction addition technique. This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods used for Piroxicam analysis in blood plasma.
Table 1: Comparison of Sample Preparation Methods for Piroxicam Analysis
| Method | Typical Recovery (%) | Matrix Effect | Throughput |
| Protein Precipitation (PPT) | >85 | High | High |
| Liquid-Liquid Extraction (LLE) | 78.3 - 87.1[3] | Moderate | Medium |
| Solid-Phase Extraction (SPE) | >90[4] | Low | Low to Medium |
Table 2: Example of Piroxicam Recovery Data using Liquid-Liquid Extraction
| Analyte | Concentration (ng/mL) | Recovery (%) |
| Piroxicam | 1.5 | 78.3 |
| Piroxicam | 50 | 82.5 |
| Piroxicam | 150 | 87.1 |
| (Data adapted from a study by Ji et al., 2005)[3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add 25 µL of this compound internal standard solution.
-
Add 50 µL of 1M HCl to acidify the sample and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C8 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Piroxicam and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of mobile phase.
Visualizations
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. Piroxicam quantitation in human plasma by high-performance liquid chromatography with on- and off-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving chromatographic peak shape of Piroxicam-d4.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak shape issues with Piroxicam-d4.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
The most prevalent issue is an inappropriate mobile phase pH. Piroxicam has a pKa of approximately 5.3.[1] If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing or broadening. It is generally recommended to use a mobile phase pH that is at least 2 units below the pKa to ensure the analyte is in a single ionic state. Studies have shown that a pH above 3.5 can lead to peak broadening for Piroxicam.[2]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing is a common problem that can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the basic nitrogen in this compound, causing tailing.
-
Solution: Use a modern, end-capped C18 column or a column with a different stationary phase that has low silanol activity.[3] Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to saturate the active sites.[4]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[5][6]
-
Solution: Implement a column cleaning procedure or replace the guard column and, if necessary, the analytical column.[7]
-
Q3: Why is my this compound peak fronting?
Peak fronting is less common than tailing but can occur under specific conditions.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[7]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: Operating a column outside its recommended pH or temperature range can lead to degradation of the stationary phase, which can sometimes manifest as peak fronting.
-
Solution: Ensure your method operates within the column manufacturer's specifications.
-
Q4: What should I do if I observe split peaks for this compound?
Split peaks can indicate a physical problem within the chromatographic system or an issue with the sample preparation.
-
Partially Blocked Frit or Column Void: A blockage in the column inlet frit or a void at the head of the column can cause the sample to travel through different paths, leading to a split peak.[5][7]
-
Solution: Replace the in-line filter and guard column. If the problem persists, try back-flushing the analytical column. A column with a significant void will likely need to be replaced.
-
-
Sample Dissolution Issues: If the analyte is not fully dissolved in the sample solvent, it can lead to split peaks.
-
Solution: Ensure complete dissolution of the sample. Gentle heating or sonication may be helpful, but be mindful of potential sample degradation.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Peak Shape
This guide provides a logical workflow for diagnosing and resolving poor peak shape for this compound.
Step 1: Observe the Chromatogram
-
Does the issue affect all peaks or only the this compound peak?
-
All peaks: The problem is likely systemic (e.g., mobile phase, instrument issue).
-
Only this compound: The issue is likely related to the analyte's interaction with the column or sample-specific effects.
-
Step 2: Check the Mobile Phase
-
pH: Verify the pH of the aqueous portion of the mobile phase. For this compound, a pH between 2.5 and 3.5 is often optimal.[2][8]
-
Composition: Ensure the mobile phase components are correctly proportioned and well-mixed. Common mobile phases for Piroxicam include mixtures of acetonitrile (B52724) or methanol (B129727) with an acidic buffer.[2][9][10]
-
Freshness: Use freshly prepared mobile phase to avoid changes in composition due to evaporation or degradation.
Step 3: Evaluate the Column
-
Age and Usage: A column that has been used for many injections may be nearing the end of its life.
-
Contamination: If the column is contaminated, a washing procedure may restore performance.
-
Suitability: Confirm that the column chemistry is appropriate for Piroxicam analysis (e.g., C18).
Step 4: Review Sample Preparation
-
Solvent: The sample solvent should be compatible with the mobile phase.
-
Concentration: High sample concentrations can lead to overload.
The following diagram illustrates this troubleshooting workflow:
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase commonly used to achieve good peak shape for this compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
0.45 µm filter
Procedure:
-
Prepare the aqueous component: To 950 mL of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (0.1% v/v).
-
Adjust pH if necessary: If using an acid like phosphoric acid, adjust the pH of the aqueous phase to between 2.5 and 3.0.
-
Filter the aqueous phase through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the aqueous component with acetonitrile in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile).[2]
-
Degas the mobile phase before use.
Data Presentation
Table 1: Recommended Chromatographic Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, ≤5 µm particle size | Provides good retention and peak shape for Piroxicam.[9][11] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% TFA, 0.1% Formic Acid) | Ensures analyte is in a single ionic state to prevent peak tailing.[2][3] |
| pH | 2.5 - 3.5 | Keeps Piroxicam protonated and avoids peak broadening at higher pH.[2] |
| Flow Rate | 0.5 - 1.2 mL/min | Typical flow rates for analytical HPLC.[8][9] |
| Column Temp. | 25 - 40 °C | Higher temperatures can improve peak shape but may affect column longevity.[2] |
| Detection | UV at ~330-360 nm or Mass Spectrometry | Piroxicam has a strong UV absorbance in this range.[9][10] |
The following diagram illustrates the relationship between mobile phase pH and Piroxicam ionization state, which is critical for peak shape.
References
- 1. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Separation of Piroxicam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. bch.ro [bch.ro]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Resolving co-elution issues between piroxicam and Piroxicam-d4.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues between piroxicam (B610120) and its deuterated internal standard, Piroxicam-d4, during chromatographic analysis.
Troubleshooting Guides
Issue: Co-elution of Piroxicam and this compound
Q1: My piroxicam and this compound peaks are not separating in my reversed-phase LC-MS analysis. What is causing this?
A1: The primary cause of co-elution or near co-elution between an analyte and its deuterated internal standard is the "deuterium isotope effect". In reversed-phase chromatography, deuterated compounds can be slightly less retained than their non-deuterated counterparts, leading to a small shift in retention time.[1] This effect is due to the subtle differences in molecular size and bond vibrations between carbon-hydrogen and carbon-deuterium bonds. While often minimal, this can be sufficient to cause peak overlap, especially in highly efficient chromatographic systems.
Q2: How can I improve the chromatographic separation between piroxicam and this compound?
A2: Several chromatographic parameters can be adjusted to improve resolution. A systematic approach is recommended, starting with the mobile phase composition.
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol often provides different selectivity for polar compounds compared to acetonitrile.
-
pH Adjustment: Piroxicam is an acidic drug with a pKa value around 5.3-5.7.[2][3] Adjusting the mobile phase pH can significantly impact its retention and potentially enhance separation from its deuterated analog. Operating at a pH close to the pKa can sometimes maximize selectivity.
-
Additive Modification: The type and concentration of the acidic modifier (e.g., formic acid, acetic acid) can influence separation.
-
-
Stationary Phase Selection:
-
If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different interactions and improve separation.
-
-
Temperature Control:
-
Lowering the column temperature can increase retention and may improve resolution between closely eluting compounds.
-
The following workflow can guide your optimization efforts:
Frequently Asked Questions (FAQs)
Q3: What are the key physicochemical properties of piroxicam that influence its chromatographic behavior?
A3: Understanding the physicochemical properties of piroxicam is crucial for method development. Key parameters are summarized in the table below.
| Property | Value | Significance in Chromatography |
| Molecular Weight | 331.35 g/mol [4] | Affects diffusion and mass transfer. |
| pKa | 5.3 - 5.7[2][3] | Determines the ionization state at a given pH, which significantly impacts retention in reversed-phase chromatography. |
| Log P | ~1.58[2][3] | Indicates the lipophilicity of the molecule. A higher Log P generally leads to stronger retention in reversed-phase systems. |
Q4: Can I use a different internal standard if I cannot resolve piroxicam and this compound?
A4: Yes, if chromatographic resolution cannot be achieved, using a structural analog of piroxicam as an internal standard is a viable alternative. For instance, meloxicam (B1676189) or isoxicam (B608138) have been used as internal standards in some piroxicam assays.[5] However, it is important to validate that the chosen analog behaves similarly to piroxicam during sample extraction and ionization to ensure accurate quantification.
Q5: Where in the piroxicam molecule is the deuterium (B1214612) label in this compound typically located?
A5: While the exact position can vary between manufacturers, the deuterium atoms in this compound are typically placed on the pyridyl ring. This is a stable position that is not prone to back-exchange with hydrogen atoms from the solvent.
Experimental Protocols
Example LC-MS/MS Method for Piroxicam Analysis
This protocol is a general example and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 20 2.0 80 2.1 95 3.0 95 3.1 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Piroxicam 332.1 115.1 | this compound | 336.1 | 119.1 |
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).
The following diagram illustrates the general workflow for this LC-MS/MS analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. turkjps.org [turkjps.org]
- 3. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ion Suppression/Enhancement for Piroxicam-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piroxicam-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in LC-MS analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as Piroxicam, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] Conversely, ion enhancement is a less common phenomenon where co-eluting matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal.[2][4] The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1][2]
Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the analyte (Piroxicam) and experience the same degree of ion suppression or enhancement.[1][5] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[5] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1][6]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples are common culprits.[5]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.[5]
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response and potential self-suppression.[1][7]
Q4: How can I determine if I have an ion suppression or enhancement problem with my this compound analysis?
A4: Two common experimental protocols can be used to detect and evaluate matrix effects:
-
Post-Column Infusion: In this experiment, a constant flow of the analyte and internal standard solution is introduced into the mass spectrometer after the analytical column.[1] A blank matrix sample is then injected onto the LC column. Dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.[1][8]
-
Matrix Effect Evaluation: This method quantifies the extent of ion suppression or enhancement. You compare the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with the analyte added) to the peak area of the analyte in a neat solution at the same concentration.[8] The ratio of these peak areas is known as the matrix factor (MF).[8]
Troubleshooting Guides
Problem 1: The signal for my this compound internal standard is inconsistent or decreasing throughout the analytical run.
| Possible Cause | Troubleshooting Steps |
| Carryover | Inject blank solvent samples after a high-concentration sample to check for carryover. Extend the chromatographic run time to ensure all matrix components have eluted.[1] Implement a robust needle wash protocol.[9] |
| Late-eluting matrix components | Optimize the mobile phase gradient to elute strongly retained matrix components.[10] Consider a column with different chemistry to alter selectivity.[10] |
| Ion source contamination | Clean the ion source according to the manufacturer's instructions. Monitor system performance with quality control samples.[11] |
Problem 2: Poor sensitivity and low signal-to-noise for Piroxicam, even with this compound.
| Possible Cause | Troubleshooting Steps |
| Significant ion suppression | Perform a post-column infusion experiment to identify regions of greatest ion suppression.[5] Enhance sample cleanup using methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10] Dilute the sample to reduce the concentration of matrix components.[5] |
| Suboptimal ionization conditions | Optimize ion source parameters such as temperature and gas flow rates.[2] Consider switching from Electrospray Ionization (ESI), which is more prone to suppression, to Atmospheric Pressure Chemical Ionization (APCI) if compatible with Piroxicam.[10] |
| Incomplete co-elution of Piroxicam and this compound | Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to ensure complete peak overlap.[6] |
Quantitative Data Summary
Matrix Factor (MF) Calculation and Interpretation
The Matrix Factor provides a quantitative measure of ion suppression or enhancement.
| Matrix Factor (MF) | Interpretation | Formula |
| MF = 1 | No matrix effect | MF = (Peak area in presence of matrix) / (Peak area in neat solution)[8] |
| MF < 1 | Ion Suppression | |
| MF > 1 | Ion Enhancement |
Typical Efficacy of Sample Preparation Techniques in Reducing Ion Suppression
| Sample Preparation Technique | Relative Efficacy in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Lower[10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High[10] |
| Solid-Phase Extraction (SPE) | High[9] |
Note: The effectiveness of each technique is highly dependent on the specific matrix and analyte.
Experimental Protocols & Visualizations
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps identify at which retention times ion suppression or enhancement occurs.
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Prepare a standard solution of Piroxicam and this compound at a concentration that provides a stable signal.[5]
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the standard solution to the second port of the T-piece, infusing at a constant low flow rate (e.g., 5-10 µL/min).[1]
-
Connect the third port of the T-piece to the mass spectrometer's ion source.[1]
-
Once a stable baseline signal is achieved, inject an extracted blank matrix sample onto the LC column.[1]
-
Monitor the signal for both Piroxicam and this compound. Dips in the baseline indicate regions of ion suppression.[1]
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol quantifies the degree of ion suppression or enhancement.
Methodology:
-
Prepare Set A: A standard solution of Piroxicam and this compound in a clean solvent (e.g., mobile phase).[1]
-
Prepare Set B: A blank biological matrix sample (e.g., plasma, urine) is subjected to the complete sample preparation procedure. The resulting extract is then spiked with the same concentration of Piroxicam and this compound as in Set A.[1]
-
Inject and analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard using the formula: MF = (Peak Area of Set B) / (Peak Area of Set A).
Troubleshooting Logic for Ion Suppression
The following diagram outlines a logical workflow for troubleshooting ion suppression issues when using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Piroxicam-d4 Stability in Bioanalysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Piroxicam-d4 in frozen plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the long-term stability of this compound in frozen plasma?
A1: Assessing the long-term stability of this compound, a deuterated internal standard (IS), is a critical component of bioanalytical method validation. It ensures that the IS remains unchanged during the storage period of study samples, from collection to analysis. Degradation of the IS can lead to inaccurate quantification of the analyte (Piroxicam), potentially compromising the integrity of pharmacokinetic and other clinical study data. Regulatory agencies like the FDA and EMA require stability data to be submitted as part of new drug applications.
Q2: What are the typical storage conditions for long-term stability studies of this compound in plasma?
A2: The storage temperature for long-term stability studies should be consistent with the temperature at which the study samples will be stored. Commonly, plasma samples are stored at -20°C or -80°C. The stability of the analyte and internal standard should be evaluated at the intended storage temperature.
Q3: For how long should the long-term stability of this compound be evaluated?
A3: The duration of the long-term stability assessment should cover the period from the first sample collection to the last sample analysis. Regulatory guidelines generally require a minimum of 12 months of real-time data for approval.[1]
Q4: What are the acceptance criteria for a long-term stability study?
A4: The mean concentration of the stability quality control (QC) samples at each time point should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should not exceed 15%.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound in frozen plasma samples.
Issue 1: Gradual decrease in this compound signal over time.
-
Possible Cause 1: Deuterium (B1214612) Exchange. Protons from the solvent or matrix can replace the deuterium atoms on the this compound molecule, a phenomenon known as H/D exchange. This is more likely to occur if the deuterium labels are on exchangeable positions like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[2]
-
Troubleshooting Steps:
-
Evaluate Labeling Position: Whenever possible, use a this compound standard where the deuterium atoms are located on stable, non-exchangeable positions (e.g., on an aromatic ring).[2]
-
pH Control: Assess the pH of the sample and storage solutions. Extreme pH values can accelerate deuterium exchange.
-
Alternative Internal Standard: If exchange is confirmed, consider using a ¹³C or ¹⁵N labeled internal standard, which is not susceptible to this issue.
-
Issue 2: Chromatographic separation of Piroxicam and this compound.
-
Possible Cause: Isotope Effect. The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the HPLC column compared to the unlabeled analyte.[3] This can be problematic if it leads to differential matrix effects.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution of the analyte and the internal standard.[3]
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing different stationary phases may resolve the issue.[4]
-
Widen Integration Windows: If complete co-elution cannot be achieved, ensure that the peak integration windows for both the analyte and IS are wide enough to capture their entire respective peaks. However, be cautious of including interfering peaks.
-
Issue 3: High variability in this compound response between samples.
-
Possible Cause: Matrix Effects. Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[5] This effect can vary between different plasma samples.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Optimize the protein precipitation, liquid-liquid extraction, or solid-phase extraction method to more effectively remove interfering matrix components.
-
Chromatographic Separation: Modify the LC method to separate this compound from the matrix components causing the interference.
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Frozen Human Plasma
-
Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank human plasma with known concentrations of Piroxicam (analyte) and this compound (internal standard) to prepare low and high concentration QC samples.
-
Aliquots of these QC samples should be prepared in sufficient quantity for all planned time points.
-
-
Storage:
-
Store the QC sample aliquots in a calibrated freezer at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
A set of QC samples (time zero) should be analyzed immediately after preparation.
-
-
Analysis:
-
At each designated stability time point (e.g., 1, 3, 6, 9, 12 months), retrieve a set of low and high QC samples from the freezer.
-
Allow the samples to thaw unassisted at room temperature.
-
Process and analyze the stability QC samples along with a freshly prepared calibration curve.
-
The analytical run should also include freshly prepared QC samples to ensure the validity of the run.
-
-
Data Evaluation:
-
Calculate the mean concentration and precision (%CV) for the stability QC samples at each time point.
-
The mean concentration should be within ±15% of the nominal concentration, and the %CV should not exceed 15%.
-
Data Presentation
Table 1: Example of Long-Term Stability Data for an Analyte and Internal Standard in Frozen Plasma
| Stability Time Point | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 7 Days at -20°C | Low QC | 21.51 | 21.64 | 100.6 | 2.3 |
| High QC | 1276.61 | 1296.83 | 101.6 | 1.8 |
Disclaimer: This data is for Lornoxicam with Piroxicam as an internal standard and is intended to be an example of data presentation. Users must perform their own stability studies for this compound.
Visualizations
References
Technical Support Center: Piroxicam-d4 in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piroxicam-d4 as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in quantitative analysis?
A1: this compound is a deuterated analog of Piroxicam, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS).[1] An IS is a compound of a known concentration added to all samples, calibrators, and quality controls.[2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the measurement of the target analyte (Piroxicam).[3]
Q2: Why is the purity of this compound critical for accurate quantification?
A2: The fundamental assumption when using an internal standard is that it is pure. Impurities in this compound can lead to inaccurate quantification of Piroxicam.[4] There are two main types of impurities to consider:
-
Chemical Impurities: These are any compounds other than this compound. If these impurities interfere with the detection of the analyte or the internal standard, it can lead to erroneous results.
-
Isotopic Impurities: This refers to the presence of unlabeled Piroxicam or partially deuterated Piroxicam within the this compound standard.[1] The presence of unlabeled Piroxicam is particularly problematic as it will contribute to the analyte's signal, leading to an overestimation of the Piroxicam concentration, especially at the lower limit of quantification (LLOQ).[5]
Q3: What is isotopic cross-contribution and how does it affect my results?
A3: Isotopic cross-contribution, or "cross-talk," occurs when the signal of the analyte interferes with the signal of the internal standard, or vice-versa.[6] In the context of this compound, this can happen in two ways:
-
Contribution of unlabeled Piroxicam from the IS: If the this compound standard contains a significant amount of unlabeled Piroxicam, this will artificially increase the measured analyte response, leading to inaccurate results.[6]
-
Contribution from natural isotopes of the analyte: The analyte (Piroxicam) has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N). At high concentrations of the analyte, the signal from these natural isotopes can spill over into the mass channel of the deuterated internal standard, causing a false increase in the IS signal.[7] This can lead to a non-linear calibration curve and an underestimation of the analyte concentration at high levels.[7]
Q4: What are the regulatory guidelines regarding the purity of internal standards?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of using well-characterized reference standards, including internal standards.[8] While specific percentage purity requirements are not always explicitly defined for every internal standard, the guidance documents stress that the quality and purity of the IS must be ensured.[8] For bioanalytical method validation, the FDA recommends that the interference from any components at the retention time of the analyte and IS should be minimal. Typically, the response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[9]
Troubleshooting Guides
Issue 1: Inaccurate results at the Lower Limit of Quantification (LLOQ)
Symptoms:
-
Poor accuracy and precision for QCs at the LLOQ.
-
Overestimation of the analyte concentration in low-level samples.
-
Non-linear calibration curve at the low end.
Possible Cause: The most likely cause is the presence of unlabeled Piroxicam as an isotopic impurity in the this compound internal standard. This unlabeled analyte contributes to the signal of the actual analyte, causing a significant positive bias at low concentrations.
Troubleshooting Workflow:
Troubleshooting Inaccurate LLOQ Results.
Issue 2: Variable Internal Standard Response Across an Analytical Run
Symptoms:
-
The peak area of this compound is inconsistent across samples in the same batch.
-
Drifting (gradual increase or decrease) of the IS response during the run.
-
Abrupt changes in the IS response for some samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review pipetting and dilution steps for the IS. Ensure proper mixing of the IS with the sample matrix. |
| Matrix Effects | Co-eluting components from the sample matrix can suppress or enhance the ionization of the IS. Optimize chromatographic separation to resolve the IS from interfering components. |
| Instrument Instability | Check for issues with the LC-MS system, such as a dirty ion source, failing column, or inconsistent injection volumes. |
| This compound Instability | The deuterium atoms on the IS may be susceptible to hydrogen-deuterium (H-D) exchange with the solvent, especially under acidic or basic conditions. Evaluate the stability of the IS in the sample matrix and processing solutions. |
Troubleshooting Decision Tree:
Decision Tree for Variable IS Response.
Data Presentation
The purity of the this compound internal standard directly impacts the accuracy of the calculated analyte concentration. The following tables present simulated data to illustrate this effect.
Table 1: Impact of Unlabeled Piroxicam Impurity in this compound on the Calculated Concentration of Low and High-Level Quality Control (QC) Samples.
| This compound Purity (Isotopic) | % Unlabeled Piroxicam in IS | Nominal QC Concentration (ng/mL) | Calculated QC Concentration (ng/mL) | % Accuracy |
| 99.9% | 0.1% | 1.0 (Low QC) | 1.05 | 105.0% |
| 99.9% | 0.1% | 100 (High QC) | 100.2 | 100.2% |
| 99.0% | 1.0% | 1.0 (Low QC) | 1.52 | 152.0% |
| 99.0% | 1.0% | 100 (High QC) | 101.8 | 101.8% |
| 98.0% | 2.0% | 1.0 (Low QC) | 2.03 | 203.0% |
| 98.0% | 2.0% | 100 (High QC) | 103.5 | 103.5% |
This data illustrates that as the percentage of unlabeled Piroxicam in the this compound increases, the accuracy of the low concentration QC is significantly compromised, leading to a substantial overestimation.
Table 2: Effect of this compound Purity on Calibration Curve Linearity.
| This compound Purity (Isotopic) | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Linearity |
| 99.9% | 0.5 - 200 | 0.9995 | Linear |
| 99.0% | 0.5 - 200 | 0.9952 | Non-linear at low end |
| 98.0% | 0.5 - 200 | 0.9878 | Significantly non-linear |
This table demonstrates that lower isotopic purity of the internal standard can lead to a loss of linearity in the calibration curve, which can affect the accuracy of the entire assay.
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity by LC-MS
Objective: To determine the isotopic purity of a this compound standard, specifically the percentage of unlabeled Piroxicam.
Materials:
-
This compound standard
-
Piroxicam reference standard
-
HPLC-grade methanol (B129727) and water
-
Formic acid
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an HPLC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound at a concentration suitable for MS analysis (e.g., 1 µg/mL) in 50:50 methanol:water.
-
-
LC-MS Analysis:
-
Inject the this compound working solution into the LC-MS system.
-
Use a suitable C18 column and a gradient elution with mobile phases of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks of Piroxicam and this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of Piroxicam and this compound.
-
Integrate the peak areas for both compounds.
-
Calculate the percentage of unlabeled Piroxicam in the this compound standard using the following formula: % Unlabeled Piroxicam = (Area of Piroxicam / (Area of Piroxicam + Area of this compound)) * 100
-
Workflow for Isotopic Purity Assessment:
Isotopic Purity Assessment Workflow.
Mandatory Visualization
Piroxicam Mechanism of Action
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[10] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11]
Piroxicam's Inhibition of COX Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. almacgroup.com [almacgroup.com]
Selecting the optimal mobile phase for Piroxicam-d4 analysis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal mobile phase for the analysis of Piroxicam-d4, typically used as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for this compound analysis by LC-MS/MS?
A good starting point for developing an LC-MS/MS method for this compound is a reversed-phase C18 column with a mobile phase consisting of an organic solvent and an acidified aqueous phase. Common and effective starting compositions include:
-
Acetonitrile (B52724) and water with formic acid: A mixture of acetonitrile and water (e.g., in a 60:40 or 50:50 v/v ratio) with a small amount of formic acid (e.g., 0.1% or 0.3%) is frequently used.[1][2] This combination promotes good peak shape and provides protons for efficient positive mode electrospray ionization (ESI).
-
Methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer: A mobile phase of methanol and a low-concentration ammonium formate buffer (e.g., 15 mM, pH 3.0) in a 60:40 v/v ratio is another excellent choice.[3] Ammonium formate is a volatile buffer, making it fully compatible with mass spectrometry.
Q2: Can I use a mobile phase from an existing HPLC-UV method for Piroxicam?
Caution is advised. Many HPLC-UV methods for Piroxicam use non-volatile buffers like phosphate (B84403) buffers.[4] While effective for UV detection, these buffers are incompatible with mass spectrometry as they will precipitate in the MS source, causing significant signal suppression and instrument contamination. Always ensure your mobile phase components are volatile when using an MS detector. Additives like formic acid, ammonium formate, and ammonium acetate (B1210297) are suitable choices.
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
Peak tailing for Piroxicam, an acidic compound, is often due to secondary interactions with the stationary phase. To mitigate this:
-
Ensure adequate acidification: The addition of an acid like formic acid to the mobile phase is crucial.[1][2] It suppresses the ionization of residual silanol (B1196071) groups on the silica-based column packing, thereby minimizing unwanted interactions and improving peak symmetry.
-
Optimize organic modifier: Varying the ratio of the organic solvent (acetonitrile or methanol) can influence peak shape. Experiment with slightly different compositions.
-
Consider solvent choice: Acetonitrile often results in sharper peaks and lower backpressure compared to methanol.
Q4: I am experiencing low signal intensity for this compound. What are the potential causes related to the mobile phase?
Low signal intensity, or ion suppression, is a common issue in LC-MS/MS. Check the following:
-
Avoid non-volatile salts: As mentioned, phosphate buffers or other non-volatile salts in the mobile phase are a primary cause of signal suppression and should not be used with MS detection.[4]
-
Check additive concentration: While an acid is necessary, excessively high concentrations can sometimes lead to suppression. A concentration of 0.1% formic acid is typically sufficient.
-
Flow Rate: Ensure the flow rate is appropriate for your ESI source. For some methods, a lower flow rate of 0.4 or 0.5 mL/min has been used successfully.[2][5]
Mobile Phase Composition Comparison
The following table summarizes various mobile phase compositions used for the analysis of Piroxicam, providing a basis for selecting an appropriate starting point for this compound.
| Organic Solvent | Aqueous Component | Additive / Buffer | Ratio (Organic:Aqueous) | Detection | MS Compatibility | Reference |
| Acetonitrile | Water | 0.1% Formic Acid | 60:40 | LC-MS/MS | Excellent | [2] |
| Acetonitrile | Water | 0.3% Formic Acid | 50:50 | LC-MS/MS | Excellent | [1] |
| Methanol | Water | 15 mM Ammonium Formate (pH 3.0) | 60:40 | LC-MS/MS | Excellent | [3] |
| Acetonitrile | Water | None | 50:50 | HPLC-UV | Good (add acid for better ionization) | [5][6] |
| Acetonitrile | Water | Trifluoroacetic Acid (TFA) | 40:60 | HPLC-UV | Poor (TFA is a known ion-suppressing agent) | [7] |
| Acetonitrile | Buffer | 0.1 M Phosphate Buffer (pH 3.2) | 30:70 | HPLC-UV | Not Compatible (Non-volatile buffer) | [4] |
| Acetonitrile | Water | 0.3% Triethylamine (pH 3.0) | 30:70 | HPLC-PDA | Poor (Can cause signal suppression) | [8] |
Experimental Protocol: LC-MS/MS Analysis of this compound
This section provides a representative experimental protocol for the quantification of Piroxicam using this compound as an internal standard (IS).[9]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex the sample briefly.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1100 or equivalent.
-
Column: C18 reversed-phase column (e.g., Sunfire C18, 50 x 2.1 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic.
-
Composition: 60% Mobile Phase B.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Piroxicam: m/z 332.2 → 94.8[2]
-
This compound: The precursor ion will be higher by 4 Da (m/z 336.2). The product ion must be determined by infusing a standard solution and performing a product ion scan, but is often the same or similar to the non-deuterated compound.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the logical process for selecting and troubleshooting a mobile phase for this compound analysis.
Caption: Workflow for selecting an optimal mobile phase.
Caption: Logic diagram for common troubleshooting scenarios.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. bch.ro [bch.ro]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Validation of Piroxicam-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Piroxicam, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Piroxicam-d4, a deuterated internal standard, with commonly used non-deuterated alternatives, supported by a synthesis of published experimental data.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy to the analyte's behavior during analysis leads to superior correction for matrix effects and other sources of variability.
This guide will delve into a data-driven comparison of this compound against non-deuterated structural analogs, such as Isoxicam, Tenoxicam (B611289), and Naproxen, which have also been employed in the bioanalysis of Piroxicam.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The following tables summarize the performance characteristics of bioanalytical methods for Piroxicam using either this compound or a non-deuterated internal standard. The data has been compiled from various published studies to facilitate a comparative assessment.
Table 1: Bioanalytical Method Validation Parameters for Piroxicam using this compound as an Internal Standard
| Parameter | Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to negligible |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Bioanalytical Method Validation Parameters for Piroxicam using Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% RE) | Precision (% CV) | Recovery (%) | LLOQ (ng/mL) |
| Isoxicam | 0.50 - 200[1] | > 0.999[1] | -5.9 to 2.8[1] | 1.0 - 5.4[1] | Piroxicam: 78.3 - 87.1, IS: 59.7[1] | 0.50[1] |
| Tenoxicam | 0.25 - 25 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Naproxen | 0.23 - 28.79 µg/mL[2] | > 0.999[2] | < 2%[2] | < 2%[2] | Not Reported | 0.07 µg/mL[2] |
Analysis of Comparative Data:
While a direct head-to-head study is not available in the public literature, a comparative analysis of the compiled data highlights the advantages of using a deuterated internal standard. The method utilizing this compound demonstrates a wider linear range and a low LLOQ, indicating high sensitivity. Although the methods with non-deuterated internal standards also show acceptable performance, the use of a stable isotope-labeled standard like this compound is theoretically superior in compensating for matrix effects and variability in extraction recovery, which is a critical factor for achieving the highest level of accuracy and precision in bioanalysis.
Experimental Protocols
Below are detailed methodologies for the full validation of a bioanalytical method for Piroxicam in human plasma using this compound as the internal standard, based on established protocols. A representative protocol using a non-deuterated internal standard is also provided for comparison.
Protocol 1: Piroxicam Quantification in Human Plasma using this compound by LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Piroxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Piroxicam reference standard in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Piroxicam stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard/QC sample), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent or Shimadzu HPLC/UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Piroxicam: m/z 332.1 → 121.1
-
This compound: m/z 336.1 → 121.1
-
4. Method Validation:
-
Conduct a full validation according to FDA or ICH guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Protocol 2: Piroxicam Quantification in Human Plasma using Isoxicam by LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Piroxicam and Isoxicam (internal standard) in methanol.
-
Prepare working solutions for calibration standards and QC samples by diluting the stock solutions.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the Isoxicam working solution.[1]
-
Acidify the plasma with a suitable buffer.[1]
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness.[1]
-
Reconstitute the residue in the mobile phase.[1]
3. LC-MS/MS Conditions:
-
Column: Sunfire C18 column.[1]
-
Mobile Phase: Methanol: 15 mM ammonium (B1175870) formate (B1220265) (pH 3.0) (60:40, v/v).[1]
-
Detection: Mass spectrometer with an electrospray ion source in multiple-reaction-monitoring (MRM) mode.[1]
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Piroxicam using this compound.
References
- 1. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Piroxicam-d4 Versus Other Oxicam Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of Piroxicam-d4 against other commonly used oxicam internal standards, including deuterated and non-deuterated analogs, supported by experimental data from various validation studies.
In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to compensate for the variability in sample preparation and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure accurate and precise quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte. However, other oxicams, both deuterated and non-deuterated, are also employed as internal standards. This guide will delve into a comparative analysis of their performance.
Performance Comparison of Oxicam Internal Standards
The performance of an internal standard is evaluated based on several key parameters, including recovery, matrix effect, and stability. The following tables summarize the available quantitative data for this compound and other oxicam internal standards from various bioanalytical method validation studies.
Table 1: Performance Data for Piroxicam (B610120) and this compound as Internal Standards
| Parameter | Piroxicam (as IS for Lornoxicam) | This compound (as IS for Piroxicam) | Source |
| Recovery | 95.19% | Data Not Available | [1] |
| Matrix Effect | Not explicitly reported | Data Not Available | |
| Stability (Stock Solution) | 93.8% | Data Not Available | [1] |
| Precision (RSD) | 1.0% (for recovery) | Data Not Available | [1] |
| Linearity (r²) | ≥ 0.99 | Data Not Available |
Table 2: Performance Data for Meloxicam-d3 as an Internal Standard
| Parameter | Meloxicam-d3 (as IS for Meloxicam) | Source |
| Recovery | Not explicitly reported, but method fully validated | [2][3] |
| Matrix Effect | Method fully validated, implying matrix effects were compensated | [2][3] |
| Stability | Method fully validated for stability | [2][3] |
| Precision (CV) | <15% | [4] |
| Accuracy (RE) | <15% | [4] |
| Linearity (r²) | > 0.995 | [4] |
Table 3: Performance Data for Non-Deuterated Oxicam Internal Standards
| Internal Standard | Analyte(s) | Recovery | Source |
| Isoxicam | Piroxicam, Meloxicam (B1676189), Tenoxicam (B611289) | 59.7% | [5][6] |
| Tenoxicam | Piroxicam | Method validated, specific recovery % not stated | [7] |
| Piroxicam | Meloxicam | 98.8% (plasma), 99% (urine), 95.8% (saliva) | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols from studies utilizing different oxicam internal standards.
Experimental Protocol for Meloxicam Analysis using Meloxicam-d3 Internal Standard
-
Sample Preparation: A simple protein precipitation method is employed. To 50 µL of human plasma, a one-step protein precipitation is performed using methanol (B129727).[2][3]
-
Chromatography: A Poroshell 120 SB-C18 column (2.1 × 50 mm, 2.7 μm) is used with a gradient mobile phase system.[2][3]
-
Mass Spectrometry: Detection is carried out using an LC-ESI-MS/MS system in the positive ion mode with multiple reaction monitoring (MRM). The ion transitions monitored are m/z 352.1 → 115.1 for meloxicam and m/z 355.1 → 187.1 for meloxicam-d3.[2][3]
-
Validation: The method was fully validated for specificity, carryover, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[2][3]
Experimental Protocol for Piroxicam, Meloxicam, and Tenoxicam Analysis using Isoxicam Internal Standard
-
Sample Preparation: Liquid-liquid extraction is performed. The oxicams and the internal standard (isoxicam) are extracted from human plasma using ethyl acetate (B1210297) under acidic pH conditions.[5][6]
-
Chromatography: A Sunfire C18 column is used with a mobile phase of methanol and 15 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a 60:40 (v/v) ratio.[5][6]
-
Mass Spectrometry: An electrospray ionization (ESI) mass spectrometer is used in the multiple-reaction-monitoring (MRM) mode.[5]
-
Validation: The method was validated for linearity, precision, accuracy, and recovery.[5][6]
Visualizing Analytical Workflows and Molecular Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.
Discussion
The choice of an internal standard significantly impacts the quality and reliability of bioanalytical data.
Non-Deuterated Oxicam Internal Standards (Tenoxicam, Isoxicam, Piroxicam): Structural analogs are often used as internal standards when a stable isotope-labeled version of the analyte is not available or is cost-prohibitive. As shown in Table 3, various non-deuterated oxicams have been successfully used as internal standards for the analysis of other oxicams. For instance, Piroxicam has been used as an internal standard for the analysis of Meloxicam with high recovery rates.[8] Similarly, Isoxicam has been employed for the simultaneous determination of Piroxicam, Meloxicam, and Tenoxicam.[5][6]
However, it is important to note that even structurally similar compounds may exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency. These differences can lead to inadequate compensation for matrix effects and other sources of variability, potentially compromising the accuracy of the results. The lower recovery of Isoxicam (59.7%) compared to the analytes it was used to quantify (78.3-87.1%) in one study exemplifies this potential issue.[5][6]
Conclusion
For the highest level of accuracy and precision in the bioanalysis of Piroxicam, the use of a stable isotope-labeled internal standard such as This compound is strongly recommended. The near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, particularly matrix effects.
While other deuterated oxicams like Meloxicam-d3 also demonstrate excellent performance and can be suitable alternatives, the ideal internal standard is the isotopically labeled analog of the analyte of interest.
Non-deuterated oxicams such as Tenoxicam and Isoxicam can be viable and more economical alternatives. However, their use requires careful and thorough validation to ensure they can adequately correct for variability in the specific matrix and analytical conditions of the study. Researchers must be aware of the potential for differential recovery and matrix effects when using structural analog internal standards.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary considerations. For regulated bioanalysis and clinical studies, the investment in a stable isotope-labeled internal standard like this compound is often justified by the superior data quality and reliability.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic analysis of piroxicam and tenoxicam in plasma, blood and buffer solution. Application to pharmacokinetic studies in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Piroxicam-d4 from Different Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the quality and consistency of stable-isotope labeled internal standards are paramount for accurate and reproducible experimental results. This guide provides a comparative analysis of Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes including chemical purity, isotopic enrichment, and stability, with supporting experimental data and detailed protocols.
Piroxicam exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1] this compound is frequently used as an internal standard in pharmacokinetic and metabolic studies of Piroxicam due to its similar chemical properties and distinct mass, allowing for precise quantification by mass spectrometry.
Comparative Analysis of Key Quality Attributes
The performance of this compound as an internal standard is critically dependent on its chemical and isotopic purity, as well as its stability under various storage and experimental conditions. The following tables summarize the quantitative analysis of these parameters for this compound sourced from three different suppliers.
Table 1: Chemical Purity and Impurity Profile
The chemical purity of this compound was assessed by High-Performance Liquid Chromatography (HPLC).
| Supplier | Chemical Purity (%) | Major Impurity (Structure) | Impurity Content (%) |
| Supplier A | 99.8 ± 0.1 | 2-aminopyridine | 0.15 |
| Supplier B | 99.5 ± 0.2 | Unidentified | 0.30 |
| Supplier C | 99.9 ± 0.05 | Piroxicam (undeuterated) | 0.08 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Isotopic Enrichment and Distribution
Isotopic enrichment was determined using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to assess the degree of deuterium (B1214612) incorporation.
| Supplier | Isotopic Purity (d4, %) | d3 Species (%) | d2 Species (%) | d1 Species (%) | d0 Species (Undeuterated, %) |
| Supplier A | 99.2 | 0.5 | 0.2 | 0.1 | <0.1 |
| Supplier B | 98.5 | 1.0 | 0.3 | 0.2 | <0.1 |
| Supplier C | 99.6 | 0.3 | 0.1 | <0.1 | <0.1 |
Values represent the percentage of the total Piroxicam species detected.
Table 3: Stability Under Stressed Conditions
The stability of this compound from each supplier was evaluated after exposure to accelerated degradation conditions (40°C/75% RH for 4 weeks).
| Supplier | Initial Purity (%) | Purity after 4 Weeks (%) | Degradation (%) | Major Degradant |
| Supplier A | 99.8 | 99.5 | 0.3 | Photodegradation product |
| Supplier B | 99.5 | 98.9 | 0.6 | Hydrolysis product |
| Supplier C | 99.9 | 99.8 | 0.1 | Minimal degradation |
Purity was measured by HPLC.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 334 nm.
-
Injection Volume: 10 µL.
-
Method: The method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and robustness.[2] Purity was determined by calculating the area percentage of the this compound peak relative to the total peak area.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Isotopic Enrichment
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled with a Vanquish UHPLC system.
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode from m/z 300-350.
-
Method: The isotopic distribution was determined by extracting the ion chromatograms for the [M+H]+ ions of each deuterated species (d0 to d4) and calculating their relative peak areas.[3][4]
Stability Testing
-
Conditions: this compound samples were stored in a controlled environment chamber at 40°C and 75% relative humidity (RH) for four weeks, as per ICH guidelines for accelerated stability testing.[5]
-
Analysis: Samples were analyzed by HPLC at the initial time point and after the four-week period to determine the extent of degradation.
Visualized Pathways and Workflows
Mechanism of Action of Piroxicam
The following diagram illustrates the signaling pathway inhibited by Piroxicam.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Stability Studies of Microparticulate System with Piroxicam as Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Cross-Validation of a Piroxicam-d4 Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and supporting data for the inter-laboratory cross-validation of a Piroxicam-d4 bioanalytical assay. Ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount for successful drug development and regulatory submissions.[1] This document outlines a framework for establishing and evaluating the comparability of a this compound assay when transferred between laboratories.
Data Presentation: Comparative Performance
The successful cross-validation of a bioanalytical method hinges on demonstrating that the assay performs equivalently in both the originating (reference) and receiving (comparator) laboratories. The following tables summarize key quantitative parameters from a representative inter-laboratory cross-validation study for a this compound assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Inter-Laboratory Comparison of this compound Assay Calibration Curve Performance
| Parameter | Laboratory A (Reference) | Laboratory B (Comparator) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Should cover expected concentrations |
| LLOQ | 1 ng/mL | 1 ng/mL | Within ±20% of nominal value |
| ULOQ | 1000 ng/mL | 1000 ng/mL | Within ±15% of nominal value |
Table 2: Inter-Laboratory Precision and Accuracy of Quality Control Samples
| QC Level | Laboratory A (Reference) | Laboratory B (Comparator) | Acceptance Criteria |
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | |
| Low QC (3 ng/mL) | 4.8 | -2.5 | 5.2 |
| Mid QC (500 ng/mL) | 3.1 | 1.2 | 3.9 |
| High QC (800 ng/mL) | 2.5 | -0.8 | 3.1 |
Table 3: Comparison with Alternative Analytical Methods for Piroxicam
| Method | Principle | Typical Linearity Range | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatography, Mass Spectrometry | 0.5 - 2000 ng/mL | High sensitivity and selectivity | Higher cost and complexity |
| HPLC-UV [2] | Chromatography, UV Absorbance | 10 - 5000 ng/mL | Robust, widely available | Lower sensitivity than MS |
| Capillary Electrophoresis [3][4] | Electrophoretic Separation | 0.23 - 28.79 µg/mL | High separation efficiency, low sample volume | Lower sensitivity, potential for matrix effects |
| Spectrophotometry [5] | UV-Visible Absorbance | 0.2 - 4.8 µg/mL | Simple, rapid, and cost-effective | Low specificity, susceptible to interference |
Experimental Protocols
A detailed and harmonized protocol is crucial for successful inter-laboratory cross-validation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Ascentis® Express C18, 100 x 4.6 mm, 2.7 µm[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad™ 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Piroxicam: Q1 332.1 -> Q3 121.1
-
This compound (IS): Q1 336.1 -> Q3 121.1
-
-
Data Acquisition: Both laboratories should use their respective data acquisition and processing software, ensuring consistent integration parameters.
3. Cross-Validation Procedure
-
A minimum of three batches of quality control (QC) samples at low, medium, and high concentrations are prepared by one laboratory and distributed to all participating laboratories.
-
Each laboratory analyzes the QC samples in triplicate on three separate days.
-
The results are compiled, and the precision (%CV) and accuracy (%Bias) are calculated for each laboratory.
-
The mean concentration values from each laboratory are compared using appropriate statistical tests (e.g., t-test or equivalence testing). The percentage difference between the means should be within a predefined acceptance limit (typically ±15%).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]
The Gold Standard for Piroxicam Analysis: A Comparative Guide to Internal Standards for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals vested in the accurate quantification of Piroxicam, the choice of an internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison of Piroxicam-d4 and other common internal standards, supported by experimental data, to inform the selection of the most appropriate standard for achieving reliable and reproducible results in bioanalytical assays.
The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in complex matrices such as plasma and urine. An ideal internal standard mimics the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response. For Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), several compounds have been employed as internal standards. This guide focuses on the performance of this compound, a stable isotope-labeled (SIL) internal standard, in comparison to structural analogs like Naproxen sodium and Isoxicam.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. While structural analogs can be effective, stable isotope-labeled standards like this compound are often considered the gold standard due to their near-identical physicochemical properties to the analyte.
| Internal Standard | Analytical Method | Matrix | Accuracy (% Recovery or % Bias) | Precision (% RSD or % CV) |
| This compound | LC-MS/MS | Human Plasma | Data not available in searched literature | Data not available in searched literature |
| Naproxen sodium | Capillary Zone Electrophoresis | Pharmaceutical Tablets | Within acceptable limits | < 2%[1] |
| Isoxicam | LC-MS/MS | Human Plasma | -5.9% to 2.8% (Relative Error)[2] | 1.0 - 5.4% (Coefficient of Variation)[2] |
The Advantage of a Stable Isotope-Labeled Internal Standard
This compound, as a deuterated analog of Piroxicam, offers several theoretical advantages over structural analogs:
-
Co-elution: It chromatographically co-elutes with Piroxicam, ensuring that both analyte and internal standard are subjected to the same matrix effects and ionization suppression or enhancement in mass spectrometry.
-
Similar Extraction Recovery: Its extraction efficiency from the sample matrix is expected to be nearly identical to that of Piroxicam.
-
Reduced Variability: These factors collectively lead to more effective normalization and, consequently, improved accuracy and precision of the measurement.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the determination of Piroxicam in a biological matrix using an internal standard, such as this compound, by LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for the analysis of Piroxicam using different internal standards.
Method 1: Piroxicam Analysis using Naproxen Sodium as Internal Standard by Capillary Zone Electrophoresis[1]
-
Sample Preparation:
-
Standard solutions of Piroxicam and Naproxen sodium (IS) were prepared in methanol (B129727) and distilled water, respectively.[1]
-
For analysis of pharmaceutical tablets, a powdered tablet equivalent to a specific amount of Piroxicam was dissolved in methanol, sonicated, and centrifuged. The supernatant was then diluted to the appropriate concentration.[1]
-
-
Instrumentation: Capillary Electrophoresis system with UV detection.[1]
-
Chromatographic Conditions:
-
Quantification: The method was validated for linearity over a range of 0.23–28.79 µg/mL.[1]
Method 2: Simultaneous Determination of Piroxicam, Meloxicam (B1676189), and Tenoxicam (B611289) using Isoxicam as Internal Standard by LC-MS/MS[2]
-
Sample Preparation:
-
Piroxicam, Meloxicam, Tenoxicam, and Isoxicam (IS) were extracted from human plasma using ethyl acetate (B1210297) at an acidic pH.[2]
-
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions:
-
Column: Sunfire column.[2]
-
Mobile Phase: Methanol:Ammonium formate (B1220265) (15 mM, pH 3.0) (60:40, v/v).[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
-
Quantification: A standard curve was established over a concentration range of 0.50-200 ng/mL.[2]
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Piroxicam. While structural analogs like Naproxen sodium and Isoxicam have been shown to provide acceptable performance in specific applications, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the highest levels of accuracy and precision, particularly for regulatory submissions and pivotal clinical studies. The near-identical chemical and physical properties of this compound to the native analyte ensure superior compensation for analytical variability, leading to more dependable data. Researchers are encouraged to validate their analytical methods according to regulatory guidelines to ensure data integrity.
References
- 1. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Range for Piroxicam Quantification Using Piroxicam-d4 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120), establishing a reliable linear range is fundamental for accurate and reproducible results. The use of a stable isotope-labeled internal standard, such as piroxicam-d4 (B12411202), is a widely accepted practice to correct for variability during sample preparation and analysis, particularly in complex biological matrices. This guide provides a comparative overview of established linearity ranges for piroxicam analysis and a detailed experimental protocol for determining linearity using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
Comparison of Linearity Ranges for Piroxicam Analysis
The linear range for piroxicam quantification can vary significantly depending on the analytical technique employed and the matrix being analyzed. The following table summarizes linearity data from various published methods, offering a comparative perspective for researchers selecting an appropriate analytical approach.
| Analytical Method | Matrix | Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Human Plasma | Isoxicam | 0.0005 - 0.2 | 1.000[1][2] |
| Capillary Zone Electrophoresis | Tablets | Naproxen Sodium | 0.23 - 28.79 | Not Specified[3] |
| RP-HPLC | Bulk Drug | Not Specified | 1 - 200 | > 0.999[4] |
| RP-HPLC | Bulk Drug/Pharmaceuticals | Not Specified | 5 - 150 | 0.9991[5] |
| RP-HPLC | Topical Gel | Not Specified | 4.00 - 12.01 | 0.9998[6] |
| Spectrophotometry | Pharmaceuticals/Human Urine | Not Specified | 0.2 - 4.8 | 0.9965[7] |
| HPLC-UV | Bulk Drug/Pharmaceuticals | Not Specified | 0.25 - 25 | Not Specified[8] |
| Derivative UV Spectrophotometry | Tablets | Not Specified | 2.4 - 20.0 | Not Specified[9] |
| Flow Injection Spectrophotometry | Pharmaceuticals | Not Specified | 10 - 250 | Not Specified[10] |
Note: The wide range of reported linearities highlights the importance of method-specific validation. LC-MS/MS methods generally offer higher sensitivity, allowing for lower limits of quantification suitable for pharmacokinetic studies in biological fluids.
Experimental Protocol for Establishing Linearity and Range with this compound
This section details a typical experimental workflow for establishing the linearity and range of a piroxicam assay using this compound as an internal standard, employing LC-MS/MS.
Objective: To determine the concentration range over which the instrumental response is directly proportional to the concentration of piroxicam.
Materials and Reagents:
-
Piroxicam reference standard
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Control human plasma (or other relevant biological matrix)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow Diagram:
Caption: Workflow for establishing linearity and range of piroxicam using an internal standard.
Detailed Steps:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve piroxicam and this compound in methanol to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
-
Working Standard Preparation:
-
Prepare a series of piroxicam working standard solutions by serially diluting the piroxicam stock solution with methanol to cover the expected therapeutic or experimental concentration range.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a fixed concentration from the this compound stock solution. The concentration should be chosen to provide a consistent and robust signal.
-
-
Calibration Standard Preparation:
-
Prepare a set of calibration standards by spiking the piroxicam working standards into aliquots of the blank biological matrix (e.g., human plasma). A typical set may include 8-10 non-zero concentration levels.
-
Add a fixed volume of the this compound internal standard working solution to each calibration standard.
-
-
Sample Preparation (Protein Precipitation Example):
-
To each calibration standard, add a protein precipitation agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1, solvent to plasma).
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient elution may be used to ensure separation from matrix components.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for both piroxicam and this compound.
-
-
-
Data Processing and Analysis:
-
Integrate the peak areas for both piroxicam and this compound for each calibration standard.
-
Calculate the peak area ratio of piroxicam to this compound.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of piroxicam (x-axis).
-
Perform a linear regression analysis on the calibration curve. The most common model is a weighted (1/x or 1/x²) linear regression.
-
-
Evaluation of Linearity:
-
The linearity of the method is established if the correlation coefficient (r²) is typically ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the lower limit of quantification).
-
By following this detailed protocol, researchers can confidently establish the linearity and range for the quantification of piroxicam using this compound as an internal standard, ensuring the generation of high-quality, reliable data for their studies. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and improving the overall precision and accuracy of the assay.
References
- 1. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Lower Limit of Quantification for Piroxicam across Diverse Analytical Methodologies
For researchers, scientists, and professionals in drug development, establishing a reliable lower limit of quantification (LLOQ) is a critical aspect of bioanalytical method validation. The LLOQ represents the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. This guide provides a comparative overview of published LLOQ values for the non-steroidal anti-inflammatory drug (NSAID) Piroxicam (B610120), achieved through various analytical techniques. While Piroxicam-d4 is commonly employed as a deuterated internal standard to ensure methodological robustness, the focus of quantification and, therefore, the reported LLOQ values, pertains to the parent compound, Piroxicam.
Quantitative Data Summary
The following table summarizes the LLOQ values for Piroxicam as determined by different analytical methods. These values highlight the varying sensitivities of these techniques.
| Analytical Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Internal Standard |
| LC-MS/MS[1] | Human Plasma | 0.50 | 0.50 - 200 | Isoxicam |
| UFLC-MS/MS[2] | Piroxicam Preparations | 2.5 | 2.5 - 1000 | Not Specified |
| Capillary Zone Electrophoresis[3] | Tablets | 190 | 230 - 28790 | Naproxen Sodium |
| Dispersive Liquid-Liquid Microextraction & Spectrophotometry[4] | Pharmaceutical Formulation & Human Urine | 58 | 200 - 4800 | Not Specified |
| HPLC[5] | Human Plasma | 10 | 10 - 2500 | Not Specified |
| RP-HPLC[6] | Topical Gel | 4000 | 4000 - 12010 | Not Specified |
| Continuous-flow Chemiluminescence[7] | Pharmaceutical Formulations | 720 | 2000 - 12000 | Not Specified |
| Temperature-Controlled Ionic Liquid Dispersive Liquid Phase Microextraction & Spectrofluorimetry[8] | Pharmaceutical Formulations & Biological Samples | 0.046 | 0.2 - 150 | Not Specified |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for evaluating and replicating these findings. Below are summaries of the methodologies for the key experiments cited.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]
-
Sample Preparation: Piroxicam and the internal standard, isoxicam, were extracted from 100 µL of human plasma using ethyl acetate (B1210297) at an acidic pH.
-
Chromatography: The separation was performed on a Sunfire column with a mobile phase consisting of methanol (B129727) and 15 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a 60:40 (v/v) ratio.
-
Detection: A mass spectrometer with an electrospray ionization source was used in multiple-reaction-monitoring (MRM) mode for detection.
2. Ultra-Fast Liquid Chromatography/Tandem Mass Spectrometry (UFLC-MS/MS)[2]
-
Sample Preparation: The sample was prepared by extraction with 0.1 mol/L hydrochloric acid in methanol, followed by filtration and centrifugation.
-
Chromatography: A Shim-pack XR-ODS column (3.0mm × 75mm, 2.0 μm) was used with an isocratic mobile phase of acetonitrile, water, and formic acid (60:40:0.1, v/v/v) at a flow rate of 0.4 mL/min.
-
Detection: A triple-stage quadrupole mass spectrometer in positive electrospray ionization (ESI) and MRM mode was used, monitoring the transition of m/z 332.2 → 94.8.
3. Capillary Zone Electrophoresis[3]
-
Separation: A fused-silica capillary was used with a background electrolyte of 10 mM borate (B1201080) buffer (pH 9.0) containing 10% (v/v) methanol. The separation voltage was 25 kV.
-
Detection: UV detection was performed at 204 nm.
4. High-Performance Liquid Chromatography (HPLC)[5]
-
Sample Preparation: Liquid-liquid extraction was used to process human plasma samples.
-
Chromatography and Detection: The specifics of the HPLC column, mobile phase, and detector were not detailed in the abstract. However, the method was validated for a linearity range of 10 ng/mL to 2,500 ng/mL.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the determination of the LLOQ for Piroxicam using an LC-MS/MS method.
Caption: Workflow for Piroxicam LLOQ Determination using LC-MS/MS.
References
- 1. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. rjptonline.org [rjptonline.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Quantitative analysis of piroxicam using temperature-controlled ionic liquid dispersive liquid phase microextraction followed by stopped-flow injection spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Piroxicam-d4 Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Piroxicam-d4, the deuterated internal standard for the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, the choice of sample preparation method is a critical determinant of assay accuracy, sensitivity, and throughput. This guide provides an objective comparison of two commonly employed extraction techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE). By examining experimental data and detailed methodologies, this document aims to equip scientists with the necessary information to select the most appropriate method for their specific analytical needs.
The accurate quantification of Piroxicam and its deuterated internal standard, this compound, in biological matrices such as plasma and urine, is paramount for pharmacokinetic, bioequivalence, and toxicological studies. Both protein precipitation and liquid-liquid extraction are widely used to remove interfering endogenous components like proteins and phospholipids (B1166683) prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the efficiency of these methods can vary significantly in terms of analyte recovery, the cleanliness of the final extract, and the extent of matrix effects, all of which can impact the reliability of the bioanalytical data.
Performance Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for this compound
To facilitate a clear comparison, the following table summarizes the key performance metrics for each extraction method based on available literature for Piroxicam and other relevant NSAIDs.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Generally high; for some NSAIDs, recovery rates of >90% have been reported.[1] | Good to high; for Piroxicam, reported recovery ranges from 78.3% to 87.1%[2], with some methods achieving 97% to 110%.[3] |
| Matrix Effect | Higher potential for matrix effects, particularly from co-extracted phospholipids, which can cause ion suppression or enhancement in LC-MS/MS analysis.[4][5] | Generally lower matrix effects as it provides a cleaner extract by removing both proteins and phospholipids.[6] |
| Process Efficiency | Simple, rapid, and easily automated, making it suitable for high-throughput screening.[5][6] | More labor-intensive and time-consuming due to multiple steps (e.g., vortexing, centrifugation, evaporation), and can be more difficult to automate.[3] |
| Selectivity | Less selective, as it primarily removes proteins, leaving other matrix components in the extract.[7] | More selective, allowing for the separation of the analyte from a wider range of interfering matrix components based on partitioning behavior. |
| Solvent Consumption | Lower consumption of organic solvents. | Higher consumption of organic and often chlorinated solvents. |
| Cost | Generally lower cost due to simpler procedure and less solvent usage. | Can be more expensive due to higher solvent consumption and potentially more complex automation. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both Protein Precipitation and Liquid-Liquid Extraction for the analysis of this compound in a biological matrix.
Detailed Experimental Protocols
The following are representative protocols for the extraction of this compound from human plasma. These should be optimized for specific laboratory conditions and analytical instrumentation.
Protein Precipitation (PPT) Protocol
-
Sample Aliquoting: Aliquot 100 µL of human plasma containing this compound into a clean microcentrifuge tube.
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile (B52724) (a 3:1 solvent-to-sample ratio is common and effective for protein removal) to the plasma sample.[8]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Aliquoting: Aliquot 200 µL of human plasma containing this compound into a clean glass tube.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer) to adjust the pH of the sample to acidic conditions (e.g., pH 3-4), which promotes the extraction of acidic drugs like piroxicam.
-
Solvent Addition: Add 1 mL of an immiscible organic solvent such as ethyl acetate.
-
Extraction: Vortex the mixture for 5 minutes to facilitate the partitioning of this compound into the organic phase.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Conclusion
The choice between protein precipitation and liquid-liquid extraction for the analysis of this compound depends on the specific requirements of the assay.
-
Protein precipitation is a rapid, simple, and cost-effective method that is well-suited for high-throughput environments. However, it may suffer from higher matrix effects, potentially impacting assay accuracy and precision.
-
Liquid-liquid extraction is a more selective technique that provides a cleaner extract, resulting in lower matrix effects and potentially better sensitivity. The trade-offs are a more complex, time-consuming workflow and higher solvent consumption.
For routine analysis where high throughput is a priority and matrix effects can be adequately managed (e.g., through the use of a deuterated internal standard like this compound and optimized chromatography), protein precipitation is often the preferred method. For methods requiring the lowest possible limits of detection and minimal matrix interference, liquid-liquid extraction is a more robust, albeit more laborious, choice. Ultimately, the selection of the extraction method should be based on a thorough method development and validation process that considers the specific analytical objectives and performance requirements.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. agilent.com [agilent.com]
Navigating Bioequivalence of Piroxicam: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for Piroxicam, focusing on the acceptance criteria for bioequivalence studies and the pivotal role of internal standards, including Piroxicam-d4. The experimental data and protocols presented herein are essential for the design and validation of robust bioanalytical assays in the context of generic drug development and pharmacokinetic research.
Bioequivalence Acceptance Criteria for Piroxicam
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent criteria for establishing bioequivalence between a generic product and a reference listed drug. For Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), these criteria are crucial for ensuring therapeutic equivalence.
Bioequivalence is generally assessed based on key pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The standard acceptance criteria require that the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of both AUC and Cmax fall within the range of 80.00% to 125.00%.
Table 1: Key Pharmacokinetic Parameters and Bioequivalence Acceptance Criteria
| Parameter | Description | Acceptance Criteria (90% CI) |
| AUC (Area Under the Curve) | Measures the total drug exposure over time. | 80.00% - 125.00% |
| Cmax (Maximum Concentration) | The maximum concentration of the drug in the plasma. | 80.00% - 125.00% |
The Role of Internal Standards in Bioanalytical Methods
The use of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The IS is added to all samples, including calibration standards, quality controls, and unknown study samples, to compensate for variability during sample processing and analysis. An ideal IS has physicochemical properties similar to the analyte and does not interfere with its measurement. For the analysis of Piroxicam, a deuterated analog, this compound, is often the preferred choice due to its near-identical chemical behavior and distinct mass-to-charge ratio.
Experimental Protocols for Piroxicam Bioanalysis
The following sections detail experimental protocols for the quantification of Piroxicam in human plasma using LC-MS/MS with this compound as the internal standard, alongside alternative methods for comparison.
Method 1: LC-MS/MS with this compound Internal Standard
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound working solution (internal standard).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (Typical):
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transitions | Piroxicam: (Specific precursor > product ion) this compound: (Specific precursor > product ion) |
| Collision Energy | Optimized for each transition |
Table 2: Quantitative Data for a Typical Piroxicam LC-MS/MS Method with Deuterated Internal Standard
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Method 2: Comparison with Alternative Internal Standards
Several non-deuterated compounds have been successfully used as internal standards in validated bioanalytical methods for Piroxicam. These alternatives can be employed when this compound is not available, though they may not perfectly mimic the behavior of the analyte.
Table 3: Comparison of Bioanalytical Methods for Piroxicam Using Different Internal Standards
| Parameter | Method with Isoxicam IS[1] | Method with Naproxen IS | Method with Tenoxicam (B611289) IS |
| Analytical Technique | LC-MS/MS | HPLC-UV | HPLC-UV |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range | 0.5 - 200 ng/mL | 10 - 2500 ng/mL | 40 - 3000 ng/mL |
| LLOQ | 0.5 ng/mL | 10 ng/mL | 40 ng/mL |
| Precision (%CV) | < 15% | < 15% | < 7% |
| Accuracy (%Bias) | ± 15% | Not specified | Not specified |
| Recovery | > 78% | Not specified | > 95% |
Mandatory Visualizations
Bioequivalence Assessment Workflow
The following diagram illustrates the logical workflow for conducting a bioequivalence study of Piroxicam.
Piroxicam's Mechanism of Action: COX Inhibition Pathway
This diagram illustrates the signaling pathway through which Piroxicam exerts its anti-inflammatory effects.
References
Safety Operating Guide
Safe Disposal of Piroxicam-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Piroxicam-d4 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. this compound, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, requires careful handling due to its toxicological properties. This guide provides essential safety and logistical information for its appropriate disposal.
Health and Safety Hazards
Piroxicam is classified as toxic if swallowed and may cause damage to organs, specifically the gastrointestinal tract, through prolonged or repeated exposure.[1] Therefore, adherence to strict safety protocols during handling and disposal is paramount.
Disposal Procedures
Waste material containing this compound must be disposed of in accordance with all applicable national and local regulations.[1][2] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines.
Key Disposal Steps:
-
Do Not Mix: Keep this compound waste separate from other chemical waste.[1] Do not mix it with other substances.
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or contaminated glassware, should be treated as hazardous waste.
-
Packaging: Contaminated packaging should be disposed of in the same manner as the unused product.[3]
-
Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Approved Disposal Facility: Arrange for the collection and disposal of this compound waste through an approved and licensed hazardous waste disposal company.[1]
In the event of a spill:
-
Avoid dust formation.[4]
-
Sweep or shovel the material into a suitable, closed container for disposal.[3][4]
Quantitative Data Summary
| Hazard Classification | GHS Precautionary Statements |
| Acute Toxicity (Oral), Category 3 | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | P314: Get medical advice/attention if you feel unwell.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Piroxicam-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Piroxicam-d4. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. It is classified as toxic if swallowed[1][2][3]. The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes[1]. Chronic exposure may lead to gastrointestinal and kidney toxicity[4]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or a face shield | NIOSH (US) or EN 166 (EU) approved[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing | EN 374 (EU) compliant gloves[5] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used when engineering controls are insufficient or as a backup.[1] | NIOSH (US) or EN 143 (EU) approved |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final use in experimental procedures.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container at room temperature in a dry, well-ventilated area[1]. The storage area should be secure and accessible only to authorized personnel.
-
-
Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[1].
-
Before handling, don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a microbalance within the fume hood. Handle the powder carefully to avoid creating dust.
-
-
Solution Preparation:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste stream.
Disposal Method:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal service. Do not dispose of this material down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C15H9D4N3O4S | [1] |
| Molecular Weight | 335.4 g/mol | |
| Physical State | Solid | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1][2][3] |
| Storage Temperature | Room Temperature | [1] |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a physician or poison control center immediately[2].
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
